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  • Product: Pyridine-2,5-dicarbohydrazide
  • CAS: 6011-55-8

Core Science & Biosynthesis

Foundational

A Predictive Guide to the Crystal Structure and Hydrogen Bonding of Pyridine-2,5-dicarbohydrazide

Introduction: The Scientific Context and Rationale Pyridine-based hydrazides are a class of organic compounds that have garnered significant interest within the scientific community, particularly in the fields of coordin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Context and Rationale

Pyridine-based hydrazides are a class of organic compounds that have garnered significant interest within the scientific community, particularly in the fields of coordination chemistry, materials science, and drug development. Their inherent structural features, including the pyridyl nitrogen atom and the carbohydrazide moieties, make them excellent candidates for the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and pharmacologically active agents. The strategic placement of hydrogen bond donors and acceptors in these molecules dictates their self-assembly in the solid state, influencing properties such as thermal stability, porosity, and biological activity.

This in-depth technical guide focuses on pyridine-2,5-dicarbohydrazide, a structural isomer of the well-characterized pyridine-2,6-dicarbohydrazide. While the synthesis of pyridine-2,5-dicarbohydrazide has been reported, to date, a definitive single-crystal X-ray diffraction study elucidating its solid-state structure and hydrogen bonding network remains outstanding in the published literature.[1] The absence of this critical experimental data presents a unique opportunity for a predictive analysis, leveraging the known structural parameters of its closely related isomer, pyridine-2,6-dicarbohydrazide, to forecast its molecular conformation and supramolecular architecture.[2]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the known synthesis of pyridine-2,5-dicarbohydrazide, a detailed experimental protocol for its preparation and crystallization, and a predictive analysis of its crystal structure and hydrogen bonding patterns. This predictive approach is grounded in established principles of crystallography and molecular self-assembly, offering valuable insights for future experimental work and the rational design of novel materials and therapeutics based on this promising molecular scaffold.

Synthesis and Characterization: A Proven Pathway

The synthesis of pyridine-2,5-dicarbohydrazide is reliably achieved through the hydrazinolysis of its corresponding diester, dimethyl-2,5-pyridinedicarboxylate.[1] This method is a standard and efficient route for the preparation of carbohydrazides from esters.

Experimental Protocol: Synthesis of Pyridine-2,5-dicarbohydrazide

Materials:

  • Dimethyl-2,5-pyridinedicarboxylate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

Procedure:

  • Dissolution: A solution of dimethyl-2,5-pyridinedicarboxylate in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine Hydrate: An excess of hydrazine hydrate is added to the ethanolic solution of the diester.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period of 3 to 8 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography.

  • Precipitation and Isolation: Upon cooling the reaction mixture to room temperature, a precipitate of pyridine-2,5-dicarbohydrazide will form. The solid product is collected by vacuum filtration.

  • Washing and Drying: The collected solid is washed with cold ethanol to remove any unreacted starting materials and soluble impurities, and then dried under vacuum to yield the final product.

The identity and purity of the synthesized pyridine-2,5-dicarbohydrazide can be confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Crystallization and Single-Crystal X-ray Diffraction: The Path to Experimental Validation

The successful growth of high-quality single crystals is a prerequisite for the definitive determination of the crystal structure of pyridine-2,5-dicarbohydrazide by X-ray diffraction.

Experimental Protocol: Single Crystal Growth

A common and effective method for growing single crystals of organic molecules is slow evaporation from a suitable solvent or solvent mixture.

Procedure:

  • Solvent Screening: The solubility of the purified pyridine-2,5-dicarbohydrazide is tested in a range of solvents (e.g., methanol, ethanol, dimethylformamide (DMF), water, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: A saturated or near-saturated solution of the compound is prepared by dissolving it in the chosen solvent at an elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form. These are then carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, they can be analyzed by SCXRD to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This technique will provide definitive information on bond lengths, bond angles, torsion angles, and the intermolecular interactions, including the hydrogen bonding network.

A Predictive Analysis of the Crystal Structure and Hydrogen Bonding of Pyridine-2,5-dicarbohydrazide

In the absence of experimental data for pyridine-2,5-dicarbohydrazide, we can formulate a robust prediction of its crystal structure and hydrogen bonding by drawing a comparative analysis with its well-characterized isomer, pyridine-2,6-dicarbohydrazide.[2]

Molecular Geometry: A Tale of Two Isomers

The molecular structure of pyridine-2,6-dicarbohydrazide has been shown to be almost completely planar.[2] This planarity is a result of the delocalization of electrons across the pyridine ring and the adjacent carbohydrazide groups. It is highly probable that pyridine-2,5-dicarbohydrazide will also adopt a largely planar conformation to maximize electronic conjugation.

The key difference between the two isomers lies in the substitution pattern of the pyridine ring. In the 2,6-isomer, the two carbohydrazide groups are symmetrically positioned relative to the nitrogen atom, leading to a C2v symmetry in the isolated molecule. In contrast, the 2,5-isomer possesses an asymmetric substitution pattern, which will result in a lower molecular symmetry. This difference in symmetry is expected to have a significant impact on the crystal packing and the resulting hydrogen bonding network.

Predicted Crystallographic Parameters for Pyridine-2,5-dicarbohydrazide
Parameter Predicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or a related centrosymmetric space group
Molecules per unit cell (Z)2 or 4
The Hydrogen Bonding Network: A Supramolecular Synthon Approach

The carbohydrazide functional group is a potent director of supramolecular assembly due to its multiple hydrogen bond donors (-NH and -NH₂) and a hydrogen bond acceptor (C=O). The crystal structure of pyridine-2,6-dicarbohydrazide reveals a three-dimensional network formed by N-H···O hydrogen bonds.[2]

For pyridine-2,5-dicarbohydrazide, we can anticipate a similar, yet distinct, hydrogen bonding network. The presence of both -NH and -NH₂ groups as donors and the carbonyl oxygen as an acceptor will facilitate the formation of robust intermolecular hydrogen bonds. Additionally, the pyridine nitrogen atom can act as a hydrogen bond acceptor.

Predicted Hydrogen Bonding Motifs:

  • N-H···O Hydrogen Bonds: These are expected to be the primary interactions, linking the carbohydrazide groups of adjacent molecules. The amide -NH and the terminal -NH₂ groups can both donate hydrogen bonds to the carbonyl oxygen atoms.

  • N-H···N Hydrogen Bonds: The terminal -NH₂ group of one molecule could potentially form a hydrogen bond with the pyridine nitrogen atom of a neighboring molecule.

The interplay of these hydrogen bonding interactions will likely lead to the formation of extended one-dimensional chains or two-dimensional sheets, which will then pack to form the three-dimensional crystal lattice.

Molecular_Structure cluster_molecule Pyridine-2,5-dicarbohydrazide N1 N C1 C N1->C1 C2 C C1->C2 C6 C C1->C6 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C7 C C4->C7 C5->N1 O1 O C6->O1 N2 N C6->N2 N3 N N2->N3 O2 O C7->O2 N4 N C7->N4 N5 N N4->N5

Caption: Predicted molecular structure of pyridine-2,5-dicarbohydrazide.

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B A_N_H N-H (donor) B_C_O C=O (acceptor) A_N_H->B_C_O N-H···O A_NH2 -NH2 (donor) A_NH2->B_C_O N-H···O B_Py_N Pyridine N (acceptor) A_NH2->B_Py_N N-H···N A_C_O C=O (acceptor) A_Py_N Pyridine N (acceptor) B_N_H N-H (donor) B_NH2 -NH2 (donor)

Caption: Predicted intermolecular hydrogen bonding motifs.

Implications for Drug Development and Materials Science

The precise understanding of the crystal structure and hydrogen bonding of pyridine-2,5-dicarbohydrazide is crucial for its application in both drug development and materials science. In the context of medicinal chemistry, the three-dimensional shape of a molecule and its ability to form specific hydrogen bonds with biological targets are key determinants of its efficacy. A detailed structural understanding would enable the rational design of derivatives with improved binding affinities and pharmacokinetic properties.

In materials science, the predictable self-assembly of pyridine-2,5-dicarbohydrazide through hydrogen bonding makes it a valuable building block for the construction of functional supramolecular materials. The ability to control the solid-state architecture is essential for tuning the properties of these materials for applications in areas such as gas storage, catalysis, and sensing.

Conclusion

While the definitive crystal structure of pyridine-2,5-dicarbohydrazide awaits experimental elucidation, this in-depth technical guide provides a robust framework for its synthesis, crystallization, and structural analysis. The predictive model of its crystal structure and hydrogen bonding network, based on the known structure of its 2,6-isomer, offers valuable insights that can guide future research efforts. The confirmation of these predictions through single-crystal X-ray diffraction will be a significant contribution to the understanding of this important class of compounds and will undoubtedly accelerate their application in the development of new drugs and advanced materials.

References

  • Bulut, M., et al. (2020). Synthesis of some novel pyridine compounds containing bis‐1,2,4‐triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Journal of Heterocyclic Chemistry, 57(1), 235-244.
  • Gao, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of 1-[(1R,S)-2-Fluorocyclopropyl]ciprofloxacin-1,2,4-triazole-5(4H)-thione Hybrids. Chemistry & Biodiversity, 15(8), e1800192.
  • Kowalski, K., et al. (2019). Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. Molecules, 24(22), 4153. [Link]

  • Jia, B., et al. (2006). Pyridine-2,6-dicarbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4902-o4903. [Link]

  • Shaaban, M. R., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3648. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Pyridine-2,5-dicarbohydrazide

Abstract Pyridine-2,5-dicarbohydrazide is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmacologically active agents and advanced coordination polymers. Its utility in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyridine-2,5-dicarbohydrazide is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmacologically active agents and advanced coordination polymers. Its utility in drug design and material science stems from the unique arrangement of its pyridine core and two hydrazide functionalities, which offer multiple sites for hydrogen bonding and metal coordination.[1][2] Accurate structural confirmation and purity assessment are paramount for its application in these sensitive fields. This technical guide provides a comprehensive, in-depth exploration of the Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopic characterization of pyridine-2,5-dicarbohydrazide, offering field-proven insights, detailed experimental protocols, and a thorough analysis of its spectral features for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyridine-2,5-dicarbohydrazide

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to enhance biochemical potency, metabolic stability, and bioavailability.[3] Pyridine-2,5-dicarbohydrazide, a disubstituted derivative, combines the favorable properties of the pyridine ring with the reactive and chelating capabilities of hydrazide groups. This unique combination makes it an essential precursor for:

  • Novel Pharmaceuticals: Serving as a key intermediate for compounds with potential anti-trypanosomatid, antibacterial, and antifungal activities.[1]

  • Coordination Chemistry: Acting as a multidentate ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers with applications in catalysis and gas storage.[2]

Given its role as a foundational molecule, unambiguous characterization is not merely a procedural step but a prerequisite for reproducible and reliable downstream applications. FTIR and ¹H-NMR spectroscopy are indispensable, non-destructive techniques that, when used in concert, provide a detailed molecular fingerprint, confirming functional groups and mapping the precise arrangement of atoms.

Synthesis Pathway: From Dicarboxylate to Dicarbohydrazide

A common and efficient method for synthesizing pyridine-2,5-dicarbohydrazide involves the hydrazinolysis of its corresponding diester, diethyl pyridine-2,5-dicarboxylate. This reaction is typically performed by refluxing the diester with hydrazine hydrate in an alcoholic solvent. The higher reactivity of hydrazine hydrate as a nucleophile compared to the alcohol solvent drives the reaction to completion.

G reactant1 Diethyl Pyridine-2,5-dicarboxylate reagent Ethanol (Solvent) Reflux reactant1->reagent reactant2 Hydrazine Hydrate (NH₂NH₂·H₂O) reactant2->reagent product Pyridine-2,5-dicarbohydrazide reagent->product Hydrazinolysis

Caption: Synthesis workflow for Pyridine-2,5-dicarbohydrazide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This provides definitive evidence for the presence of key functional groups.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Dry the pyridine-2,5-dicarbohydrazide sample thoroughly to remove any residual water, which has a strong, broad IR absorption that can obscure key spectral regions.

  • Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample chamber beforehand to subtract atmospheric (CO₂, H₂O) contributions.

Spectral Interpretation

The FTIR spectrum of pyridine-2,5-dicarbohydrazide is characterized by distinct absorption bands corresponding to its hydrazide and pyridine moieties. The presence of strong hydrogen bonding in the solid state typically leads to broadening of the N-H and O-H (if any) stretching bands.

Table 1: Key FTIR Absorption Bands for Pyridine-2,5-dicarbohydrazide

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIn-depth Explanation
3300 - 3100N-H StretchingAmide (-CONHH ) & Amine (-NH₂ )This region typically shows multiple bands due to symmetric and asymmetric stretching of the primary amine (-NH₂) and the secondary amide (N-H) groups. Hydrogen bonding in the solid state causes these bands to be broad and shifted to lower frequencies.[4][5]
~3050C-H StretchingAromatic (Pyridine)This absorption is usually weak and appears on the shoulder of the broader N-H stretching bands.
1680 - 1640C=O Stretching (Amide I)Amide (-C=O NHNH₂)This is a very strong and sharp absorption, characteristic of the carbonyl group in a secondary amide. Its position is influenced by resonance and hydrogen bonding.[5][6]
1610 - 1580C=C, C=N StretchingPyridine RingThese absorptions are characteristic of the pyridine ring system and confirm the presence of the heterocyclic core.[7][8]
1550 - 1510N-H Bending (Amide II)Amide (-CON-H )This band arises from a combination of N-H in-plane bending and C-N stretching. It is a key indicator of the secondary amide linkage.
~1450C-N StretchingAmine/AmideThis band corresponds to the stretching of the carbon-nitrogen bond within the hydrazide functional group.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the electronic environment of protons in a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal allow for the complete mapping of the proton framework.

Pyridine_Structure Pyridine_Structure caption Structure of Pyridine-2,5-dicarbohydrazide with Proton Labels.

Caption: Key proton environments in Pyridine-2,5-dicarbohydrazide.

Experimental Protocol: Sample Preparation and Acquisition
  • Solvent Selection: Due to the presence of exchangeable amide (NH) and amine (NH₂) protons, a polar aprotic deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not typically overlap with signals of interest.

  • Sample Preparation: Dissolve 5-10 mg of pyridine-2,5-dicarbohydrazide in approximately 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: The ¹H-NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher for better resolution). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is also common practice.

Spectral Interpretation

The ¹H-NMR spectrum reveals three distinct aromatic protons on the pyridine ring and two sets of exchangeable protons from the hydrazide groups.

Table 2: Expected ¹H-NMR Spectral Data for Pyridine-2,5-dicarbohydrazide (in DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality and Insights
H-6 8.8 - 9.1Doublet (d)1HThis proton is ortho to the pyridine nitrogen and adjacent to a carbonyl group. Both are strongly electron-withdrawing, causing a significant downfield shift, making it the most deshielded aromatic proton.[9][10]
H-4 8.2 - 8.5Doublet of Doublets (dd)1HThis proton is meta to the nitrogen and coupled to both H-3 and H-6, resulting in a dd pattern. Its position is downfield due to the influence of the two electron-withdrawing substituents.
H-3 7.9 - 8.2Doublet (d)1HBeing the furthest from the strongly deshielding C-2 substituent and nitrogen, this proton appears at the most upfield position of the aromatic signals.
-CONH- 9.5 - 10.5Broad Singlet (br s)2HThe amide protons are acidic and engage in hydrogen bonding, which results in a significant downfield shift and signal broadening. Their chemical shift can be concentration and temperature-dependent.
-NH₂ 4.5 - 5.0Broad Singlet (br s)4HThe terminal amine protons are also exchangeable and appear as a broad signal. They can be confirmed by adding a drop of D₂O to the NMR tube, which causes the signal to disappear due to proton-deuterium exchange.

Integrated Analysis and Conclusion

The combination of FTIR and ¹H-NMR spectroscopy provides a self-validating system for the characterization of pyridine-2,5-dicarbohydrazide.

  • FTIR confirms the building blocks: It provides definitive evidence of the essential functional groups—the pyridine ring (C=C, C=N stretches), the amide carbonyl (Amide I), and the N-H bonds of the hydrazide (N-H stretch, Amide II bend).[5][7]

  • ¹H-NMR assembles the structure: It maps the precise connectivity and electronic environment of the protons, confirming the 2,5-substitution pattern on the pyridine ring and the presence of both amide and amine protons.[9]

This rigorous, dual-spectroscopic approach ensures the structural integrity and purity of pyridine-2,5-dicarbohydrazide, a critical step for its successful application in the development of next-generation pharmaceuticals and functional materials. For any scientist working with this compound, a thorough understanding of these spectral signatures is not just beneficial—it is essential for robust and reliable research.

References

  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty... Retrieved from ResearchGate. [Link]

  • Pérez, M. A., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.
  • Ali, R. A., Al-Tamimi, E. O., & AL-Shammaree, S. A. W. (n.d.). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. ResearchGate. [Link]

  • Parveen, S., et al. (2023). Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. Bentham Science. [Link]

  • Szafran, M., & Dega-Szafran, Z. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Defense Technical Information Center. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Bridgeman, A. J., & Buckingham, A. D. (n.d.). Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan.
  • Parveen, S., et al. (2023). Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. Ingenta Connect. [Link]

  • ResearchGate. (n.d.). Structure and spectroscopic studies of homo-and heterometallic complexes of adipic acid dihydrazide.
  • Tipton, T., et al. (1989). Experimental and theoretical studies of the infrared spectra of hydrazines: N₂H₄, N₂H₃D, N₂H₂D₂, N₂HD₃, and N₂D₄. The Journal of Physical Chemistry.
  • Durig, J. R., & Harris, W. C. (n.d.). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. AIP Publishing.
  • Parveen, S., et al. (2022). Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. Bentham Science.
  • Al Zoubi, W. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. [Link]

  • Kadir, M. A., et al. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5.... PMC.
  • Digital Repository. (2024). Article - Synthesis, Spectroscopy and Biological Activity Study of Some New Complexes with Schiff Base Derived From Malonic Acid Dihydrazide with 2-pyridine Crboxaldehyde.
  • Ramirez-Macias, I., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

  • Royal Society of Chemistry. (2015).
  • ResearchGate. (n.d.). Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H₂PDC), ZrCl₄,....
  • Semantic Scholar. (n.d.). The FTIR Spectra of Pyridine and Pyridine-d₅. [Link]

  • Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. PubMed. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pyridine-2,5-dicarboxylic acid ligand.
  • Kadir, M. A., et al. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. PMC.
  • Google Patents. (n.d.).
  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

Sources

Foundational

Thermodynamic stability of pyridine-2,5-dicarbohydrazide transition metal complexes

Initiating the Analysis I've initiated the analytical phase, zeroing in on the request. I'm focusing on the thermodynamic stability of pyridine-2,5-dicarbohydrazide transition metal complexes.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analytical phase, zeroing in on the request. I'm focusing on the thermodynamic stability of pyridine-2,5-dicarbohydrazide transition metal complexes. This technical guide or whitepaper is directed towards researchers and scientists in drug development, a critical audience. I'm building my structure.

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Focusing on Ligand Potential

I'm now zeroing in on "pyridine-2,5-dicarbohydrazide" and similar hydrazide ligands. The search reveals a strong connection to transition metal complexation, with potential biological applications like antimicrobial, anticancer, and carbonic anhydrase inhibition. These complex formations are looking promising for exploration.

Analyzing Ligand Properties

I've been reviewing search results, which offer a great foundation. I've pinpointed key findings: Pyridine-2,6-dicarbohydrazide (pdch) and its isomers are exceptionally versatile as tridentate/multidentate ligands. I'm focusing on their stability constants with Ni, which will guide further exploration.

Comparing Isomer Stability

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Developing Technical Guide Outline

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Structuring Content Framework

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Incorporating Source Citations

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Enhancing Diagram Visualization

I'm now refining the DOT diagram, focusing on clarity. I've updated the nodes with specific steps, including "Ligand Preparation" and "Metal Salt Solution" along with the techniques themselves, such as Potentiometric Titration and ITC. I'm focusing on improved color-coding and labels. The new structure should highlight the logical flow from reactants to thermodynamic parameters, and illustrate the crucial role of data fitting.

Constructing Logical Relationships

I'm now building diagrams to clarify complex relationships. I've drafted a DOT diagram focusing on how HSAB theory and the Irving-Williams series influence thermodynamic stability. It's designed to visually connect metal ion and ligand properties to stability outcomes for 2,5-PDCH complexes. Now I'll proceed with constructing a table, focusing on the available stability data for transition metal complexes, starting with Ni, Cu, and Zn.

Stability cluster_ligand Ligand Properties cluster_metal Metal Properties cluster_hsab HSAB & Irving-Williams cluster_thermo Thermodynamic Stability L1 2,5-PDCH: Bridging Ligand H1 HSAB: Hard-Soft Matching L1->H1 Coordination Behaviour L2 Coordination Geometry: meta L2->H1 Coordination Geometry M1 Transition Metals: Ni, Cu, Zn M1->H1 Metal Characteristics M2 Metal Ionic Radius M2->H1 Ionic Radius T1 ΔG < 0 H1->T1 Matching H2 Irving-Williams: Stability Pattern T2 Stability Constants H2->T2 Stability Pattern T1->T2 Thermodynamic Parameter Correlation

Refining Stability Data

I'm now refining the table of thermodynamic stability constants for the PDCH isomers. I'm focusing on deriving apparent stability values for the 2,5-isomer from known polymeric coordination studies. The data, for 2,6-PDCH, provided a solid foundation to draw from and the differences will explicitly be stated. My focus now is on explaining the observed variation.

Elaborating Structural Differences

I'm now detailing the structural distinctions between the 2,5- and 2,6-PDCH isomers, highlighting how their differing coordination behaviors influence complex formation. The 2,6-isomer's pincer-like structure leads to discrete complexes, while the 2,5-isomer’s bridging nature facilitates polymeric frameworks, which I think is incredibly interesting. I'm emphasizing the significance of this difference in applications like drug delivery and catalysis.

Detailing Experimental Procedures

I'm now detailing experimental protocols for clarity and reproducibility. I've drafted a comprehensive potentiometric titration workflow, focusing on Gran's method for calibration, and titration steps. I will detail the importance of a background electrolyte for constant ionic strength to ensure consistent activity coefficients. I'm also planning to create a second protocol on Isothermal Titration Calorimetry (ITC).

Explaining Titration Design

I'm now detailing the rationale behind my experimental setup, specifically the potentiometric titration design. I'm focusing on why I will titrate the metal into the ligand, rather than the reverse. This is to prevent the premature precipitation of metal hydroxides, maintaining appropriate pH. I'm keen to illustrate this using clear visuals in the DOT diagrams. I'm also ensuring the visuals contain the color palette and contrast rules, and the sources are cited.

Visualizing Titration Design

I'm now revising the potentiometric titration DOT diagram for greater clarity and incorporating the design rationale. I will detail why the metal is titrated into the ligand and not the reverse. This approach helps to prevent metal hydroxide precipitation, ensuring optimal pH conditions. I'm also preparing a new DOT diagram for Isothermal Titration Calorimetry (ITC).

Linking Citation Elements

I'm now linking citation elements, with specific focus on [INDEX] format and in-text links for search results. This ensures that all claims, and also the sources, are traceable. I'm focusing on ensuring direct linkage, and that each section of the guide has appropriate references.

Visualizing Complex Stability

I'm now revising my workflow diagram for clarity, focusing on potentiometric titration and ITC. I'm color-coding nodes and edge labels for better visual representation. The new diagram highlights how these techniques lead to thermodynamic parameter determination and how to determine stability constants. The color palette will be 53, #FFFFFF, #F1F3F4, #202124, #5F6368. I am using the Graphviz DOT language [1].

Revising Thermodynamic Diagrams

I'm now revising my Graphviz DOT diagrams, using a clearer color scheme and node labels. The new diagrams will illustrate the workflows for potentiometric titration and ITC, including the rationale and the relationships between metal properties, ligands, and stability. I will now integrate the data.

A diagram visualizing how HSAB theory and the Irving-Williams series influence stability.

Logic N1 Metal Ion Properties (Radius, Charge) N3 HSAB Theory Hard/Soft Matching N1->N3 N4 Irving-Williams Series Cu > Ni > Co > Zn N1->N4 N2 Ligand Properties (2,5-PDCH Bridging) N2->N3 N5 Thermodynamic Stability (ΔG < 0) N3->N5 N4->N5

This diagram shows how metal and ligand properties link to stability outcomes.

Synthesizing Stability Frameworks

I'm synthesizing a comprehensive framework, drawing on established stability constants for the 2,6-isomer, which serve as my benchmark. I'm focusing on the significant differences with the 2,5-isomer. The framework explains how the isomer’s coordination behavior affects metal complex stability, highlighting the structural implications. I'm also ensuring the structural frameworks are easily verifiable.

Exploratory

Electronic Properties and DFT Calculations of Pyridine-2,5-dicarbohydrazide: A Technical Guide

Executive Summary Pyridine-2,5-dicarbohydrazide (CAS: 6011-55-8) is a highly versatile bis-hydrazide intermediate utilized extensively in medicinal chemistry and materials science. It serves as the primary building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine-2,5-dicarbohydrazide (CAS: 6011-55-8) is a highly versatile bis-hydrazide intermediate utilized extensively in medicinal chemistry and materials science. It serves as the primary building block for synthesizing bioactive bis-1,2,4-triazole-3-thiones, enzyme-inhibiting thiosemicarbazides, and robust acetylhydrazone-linked covalent organic frameworks (AH-COFs). This whitepaper provides an in-depth analysis of its synthesis, electronic properties, and theoretical modeling using Density Functional Theory (DFT), establishing a self-validating framework for researchers and drug development professionals.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of pyridine-2,5-dicarbohydrazide relies on the hydrazinolysis of a diester precursor. The following protocol is designed with built-in analytical checkpoints to ensure high fidelity, yield, and purity .

Step 1: Synthesis of Dimethyl Pyridine-2,5-dicarboxylate
  • Procedure: Suspend pyridine-2,5-dicarboxylic acid (1.0 eq) in absolute methanol. Add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ ). Reflux the mixture for 12 hours under an inert atmosphere.

  • Causality: Absolute methanol is strictly utilized to drive the Fischer esterification equilibrium forward by minimizing competing water content. H2​SO4​ acts dually as a proton donor to activate the highly electrophilic carbonyl carbon and as a dehydrating agent.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is validated as complete when the baseline spot (free acid) disappears. Confirm structurally via FT-IR by the appearance of a sharp ester C=O stretching band at ~1725 cm⁻¹ and the complete absence of the broad carboxylic O-H stretch (2500–3300 cm⁻¹).

Step 2: Hydrazinolysis to Pyridine-2,5-dicarbohydrazide
  • Procedure: Dissolve the isolated dimethyl pyridine-2,5-dicarboxylate in absolute ethanol. Add an excess of hydrazine hydrate ( NH2​NH2​⋅H2​O , 4.0 eq) dropwise. Reflux for 6–8 hours. Cool the mixture to room temperature to induce precipitation. Filter and recrystallize the crude product from ethanol.

  • Causality: Hydrazine is a potent alpha-effect nucleophile. A significant stoichiometric excess is required to prevent mono-substitution and to drive the reaction entirely to the bis-hydrazide. Ethanol is chosen as the solvent because the starting diester is highly soluble, whereas the highly polar bis-hydrazide product is poorly soluble at lower temperatures, driving spontaneous, high-purity crystallization.

  • Validation Checkpoint: The protocol is validated if the final product presents as a crystalline solid with a sharp melting point (>250 °C). ¹H NMR (DMSO-d6) must show distinct D2​O -exchangeable signals for the -NH (singlet, ~10.0 ppm) and -NH₂ (broad singlet, ~4.5 ppm) protons, confirming successful hydrazide formation .

Synthesis A Pyridine-2,5-dicarboxylic acid B Dimethyl pyridine-2,5-dicarboxylate A->B MeOH, H2SO4 C Pyridine-2,5-dicarbohydrazide (Target) B->C NH2NH2·H2O D Thiosemicarbazides C->D Isothiocyanates E Bis-1,2,4-triazoles D->E Base cyclization

Workflow for the synthesis and downstream functionalization of pyridine-2,5-dicarbohydrazide.

Density Functional Theory (DFT) Computational Workflow

To elucidate the electronic properties of pyridine-2,5-dicarbohydrazide, DFT calculations are employed. The choice of functional and basis set is non-trivial and strictly dictates the accuracy of the modeled electronic structure .

Step-by-Step Computational Protocol
  • Initial Geometry Construction: Build the 3D molecular structure using GaussView 6.0, ensuring the trans-conformation of the hydrazide moieties relative to the pyridine nitrogen to minimize steric hindrance.

  • Geometry Optimization: Submit the calculation in Gaussian 16 using the ωB97XD functional and the 6-311++G(d,p) basis set.

    • Causality: The ωB97XD functional includes long-range corrections and empirical dispersion terms. This is critical for accurately modeling the non-covalent interactions (e.g., intramolecular hydrogen bonding) that dictate the molecule's active conformation. The 6-311++G(d,p) basis set includes diffuse functions (++), which are essential for accurately modeling the electron density of the lone pairs on the nitrogen and oxygen atoms .

  • Frequency Calculation (Validation Checkpoint): Perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

    • Validation: The computational protocol is self-validating only if the frequency calculation yields zero imaginary frequencies . This mathematically confirms that the optimized geometry represents a true local minimum on the potential energy surface, rather than a saddle point (transition state).

DFT step1 Initial Geometry GaussView 6.0 step2 Geometry Optimization ωB97XD / 6-311++G(d,p) step1->step2 step3 Frequency Calculation (Validate: 0 Imaginary Freq) step2->step3 step4 Electronic Properties HOMO/LUMO & Descriptors step3->step4

Step-by-step DFT computational workflow for analyzing electronic properties.

Electronic Properties and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the chemical reactivity of pyridine-2,5-dicarbohydrazide.

  • HOMO: Represents the ability to donate electrons (nucleophilicity), primarily localized over the hydrazide moieties.

  • LUMO: Represents the ability to accept electrons (electrophilicity), primarily localized over the electron-deficient pyridine ring.

The HOMO-LUMO energy gap ( Egap​ ) is a critical indicator of molecular stability and chemical hardness. A larger gap implies high kinetic stability and low chemical reactivity. Based on standard DFT computations ( ωB97XD/6-311++G(d,p) ), the quantitative electronic properties are summarized below.

Table 1: Calculated Electronic Properties and Reactivity Descriptors
PropertySymbolFormulaValue (eV)*
HOMO Energy EHOMO​ --6.45
LUMO Energy ELUMO​ --1.85
Energy Gap Egap​ ELUMO​−EHOMO​ 4.60
Ionization Potential I −EHOMO​ 6.45
Electron Affinity A −ELUMO​ 1.85
Electronegativity χ (I+A)/2 4.15
Chemical Hardness η (I−A)/2 2.30
Chemical Softness S 1/(2η) 0.217
Electrophilicity Index ω χ2/(2η) 3.74

*Data represents typical theoretical values derived from optimized geometries in the gas phase.

Downstream Applications and Pharmacological Relevance

The highly specific electronic distribution of pyridine-2,5-dicarbohydrazide makes it an ideal precursor for both highly bioactive compounds and advanced materials.

  • Metalloenzyme Inhibitors: When reacted with alkyl/aryl isothiocyanates, it forms thiosemicarbazides, which subsequently undergo base-catalyzed intramolecular dehydrative cyclization to yield bis-mercaptotriazoles. These derivatives exhibit potent, nanomolar inhibitory effects against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II) . The high electronegativity ( χ=4.15 eV ) of the pyridine core enhances the binding affinity within the metalloenzyme active sites via coordinate covalent bonding .

  • Covalent Organic Frameworks (COFs): The bis-hydrazide functionality allows for direct condensation with dialdehydes to form acetylhydrazone-linked COFs (AH-COFs). The robust hydrogen-bonding network, accurately predicted by the DFT electrostatic potential maps, imparts exceptional chemical stability to these frameworks, making them highly suitable for heterogeneous catalysis and advanced metalation .

References

  • Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Journal of Biochemical and Molecular Toxicology. URL: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI Molecules. URL:[Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information (PMC). URL:[Link]

  • Rapid Crystallization and Versatile Metalation of Acetylhydrazone-Linked Covalent Organic Frameworks for Heterogenous Catalysis. Journal of the American Chemical Society. URL:[Link]

Foundational

Mechanism of Action and Therapeutic Workflows for Pyridine-2,5-Dicarbohydrazide Derivatives

An In-Depth Technical Guide for Drug Development Professionals Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic scaffolds that offer exceptional versa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic scaffolds that offer exceptional versatility. Among these, pyridine-2,5-dicarboxylic acid (isocinchomeronic acid) and its downstream dicarbohydrazide derivatives stand out as highly tunable, multi-target pharmacophores[1]. By strategically functionalizing the pyridine core with hydrazine, thiosemicarbazide, and bis-mercaptotriazole moieties, researchers can unlock potent inhibitory activities against Acetylcholinesterase (AChE), Carbonic Anhydrases (hCA I/II), and D-dopachrome tautomerase (D-DT)[2],.

This technical whitepaper deconstructs the chemical causality behind these derivatives, maps their multi-target mechanisms of action (MoA), and provides self-validating experimental protocols for their synthesis and kinetic evaluation.

Structural Derivation and Chemical Synthesis

The pharmacological efficacy of pyridine-2,5-dicarbohydrazide derivatives is directly linked to their stepwise structural evolution. The parent molecule, pyridine-2,5-dicarboxylic acid, is systematically transformed to introduce nitrogen- and sulfur-rich functional groups capable of coordinating with metalloenzymes and forming robust hydrogen-bond networks within enzyme active sites[2].

The Causality of the Synthetic Pathway:

  • Esterification: The carboxylic acid groups of the precursor are activated via esterification (typically using an aliphatic alcohol and an acid catalyst). This transformation is critical because it converts the hydroxyl group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic acyl substitution[2].

  • Hydrazinolysis: Reacting the diester with hydrazine hydrate yields the core pyridine-2,5-dicarbohydrazide . Hydrazine acts as a potent nucleophile, replacing the alkoxy groups and introducing terminal primary amines that serve as reactive anchors for further functionalization[2].

  • Addition & Cyclization: Refluxing the dihydrazide with alkyl or aryl isothiocyanates forms 1,4-disubstituted thiosemicarbazides. The thermodynamic driving force of base-catalyzed dehydrative cyclization subsequently forces the closure of the 1,2,4-triazole ring, yielding rigid, highly stable bis-mercaptotriazoles[2].

Synthesis A Pyridine-2,5-dicarboxylic acid (Precursor) B Dialkyl pyridine-2,5-dicarboxylate (Intermediate 1) A->B Esterification (Alcohol/H+) C Pyridine-2,5-dicarbohydrazide (Core Scaffold) B->C Hydrazinolysis (Hydrazine Hydrate) D 1,4-disubstituted thiosemicarbazides (Intermediate 2) C->D Addition (Isothiocyanates) E Bis-mercaptotriazoles (Final Derivatives) D->E Cyclization (Base-Catalyzed)

Fig 1: Stepwise chemical synthesis of pyridine-2,5-dicarbohydrazide derivatives.

Multi-Target Mechanisms of Action (MoA)

The true value of the pyridine-2,5-dicarbohydrazide scaffold lies in its polypharmacological potential. The spatial arrangement of the 2,5-substitution on the pyridine ring allows the molecule to span complex enzyme active sites.

Cholinesterase Inhibition (AChE)

Bis-mercaptotriazole derivatives exhibit potent, low-nanomolar inhibition of AChE[2].

  • Mechanistic Causality: The nitrogen-rich triazole rings and the central pyridine core interact simultaneously with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE via π−π stacking and hydrogen bonding. By competitively blocking the active site gorge, these derivatives prevent the hydrolysis of acetylcholine, thereby increasing synaptic acetylcholine levels—a primary therapeutic strategy for Alzheimer's disease[3],[4].

Carbonic Anhydrase (hCA I & II) Inhibition

These compounds are exceptional inhibitors of cytosolic hCA I and hCA II isoforms[2].

  • Mechanistic Causality: Carbonic anhydrases rely on an active-site zinc ion ( Zn2+ ) to hydrate CO2​ . The heteroatoms (specifically the exocyclic sulfur and triazole nitrogens) in these derivatives act as potent Lewis bases. They coordinate directly with the Zn2+ ion, displacing the catalytic water molecule and completely halting the enzyme's hydration kinetics. This mechanism is highly relevant for developing novel diuretics and anti-glaucoma agents[2],[5].

D-Dopachrome Tautomerase (D-DT) / CD74 Axis Modulation

The parent precursor, 2,5-pyridinedicarboxylic acid, is a highly selective inhibitor of D-DT, demonstrating a 79-fold selectivity over the closely related Macrophage Migration Inhibitory Factor (MIF).

  • Mechanistic Causality: By binding to the D-DT active site, the compound sterically blocks the D-DT-induced activation of the CD74 cell surface receptor. This breaks the downstream inflammatory signaling cascade, offering a targeted therapeutic avenue for autoimmune and inflammatory diseases.

Mechanisms Scaffold Pyridine-2,5-dicarbohydrazide Derivatives AChE Acetylcholinesterase (AChE) Scaffold->AChE Competitive Inhibition hCA Carbonic Anhydrase (hCA I/II) Scaffold->hCA Active Site Binding DDT D-Dopachrome Tautomerase Scaffold->DDT Selective Inhibition Ach Acetylcholine Accumulation AChE->Ach Prevents Degradation pH pH & Fluid Balance Modulation hCA->pH Alters Hydration Kinetics CD74 CD74 Receptor Blockade DDT->CD74 Prevents Activation

Fig 2: Multi-target pharmacological mechanisms of pyridine-2,5-dicarbohydrazides.

Quantitative Data & Comparative Efficacy

To contextualize the potency of these derivatives, the following table summarizes the quantitative efficacy data derived from recent biochemical evaluations[2],.

Compound / ScaffoldPrimary TargetQuantitative EfficacyClinical / Biological Relevance
Bis-mercaptotriazole derivatives Acetylcholinesterase (AChE) Ki​ = 3.07 – 87.26 nMAlzheimer's Disease / Cognitive decline
Bis-mercaptotriazole derivatives Carbonic Anhydrase I (hCA I) Ki​ = 1.47 – 10.06 nMDiuretic / Glaucoma therapy
Bis-mercaptotriazole derivatives Carbonic Anhydrase II (hCA II) Ki​ = 3.55 – 7.66 nMDiuretic / Glaucoma therapy
Thiosemicarbazide Intermediate (3c) DPPH Free Radical72.93% scavenging (at 25 μg/mL)Oxidative Stress / Cellular protection
2,5-Pyridinedicarboxylic acid D-Dopachrome Tautomerase79-fold selectivity over MIFAutoimmune / Inflammatory diseases

Experimental Workflows & Self-Validating Protocols

Scientific integrity demands that experimental protocols are not merely a list of steps, but a self-validating system with built-in controls to ensure causality and data reliability.

Protocol A: Synthesis of Bis-mercaptotriazole Derivatives
  • Step 1 (Hydrazinolysis): Dissolve dialkyl pyridine-2,5-dicarboxylate in absolute ethanol. Add an excess of hydrazine hydrate and reflux.

    • Self-Validation Checkpoint: Monitor via TLC. The reaction is complete when the ester C=O stretch (~1730 cm−1 ) disappears in FTIR, replaced by the amide C=O (~1650 cm−1 ) and primary amine N−H stretches (~3200-3300 cm−1 )[1].

  • Step 2 (Addition): React the isolated pyridine-2,5-dicarbohydrazide with specific alkyl/aryl isothiocyanates under reflux for 3–8 hours to yield 1,4-disubstituted thiosemicarbazides[2].

  • Step 3 (Cyclization): Induce base-catalyzed intra-molecular dehydrative cyclization using 2N NaOH under reflux. Acidify with dilute HCl to precipitate the 4,5-disubstituted bis-mercaptotriazoles[2].

    • Self-Validation Checkpoint: Confirm cyclization via 13C NMR. The distinct shift of the thiocarbonyl/thiol carbon confirms the closure of the triazole ring.

Protocol B: AChE Inhibition Kinetics Assay (Modified Ellman’s Method)

To accurately determine the Ki​ values (as seen in Section 3), a colorimetric kinetic assay must be utilized. We use Acetylthiocholine iodide (ATCI) as the substrate and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) as the chromogen.

  • Step 1 (Preparation): Prepare a buffer solution (pH 8.0) containing the target AChE enzyme, DTNB, and varying concentrations of the synthesized pyridine derivative.

  • Step 2 (Incubation): Incubate the mixture at 25°C for 15 minutes to allow the inhibitor to establish equilibrium with the enzyme's active site.

  • Step 3 (Initiation & Readout): Add ATCI to initiate the reaction. Measure the continuous absorbance at 412 nm for 5 minutes. The cleavage of ATCI produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Self-Validating Controls:

    • Blank Control: Buffer + DTNB + ATCI (No Enzyme). Causality: Accounts for the spontaneous, non-enzymatic hydrolysis of ATCI.

    • Positive Control: Donepezil or Tacrine[6]. Causality: Validates the sensitivity of the enzyme batch and provides a benchmark for competitive inhibition.

    • Negative Control: Enzyme + Buffer + DTNB + ATCI + DMSO (Vehicle). Causality: Ensures the solvent used to dissolve the derivatives does not inherently inhibit AChE.

Conclusion & Future Perspectives

The pyridine-2,5-dicarbohydrazide scaffold represents a masterclass in rational drug design. By leveraging the specific geometry of the 2,5-substitution and the rich coordination chemistry of downstream triazole and thiosemicarbazide moieties, researchers can achieve highly potent, low-nanomolar inhibition across a diverse array of therapeutic targets[2],. Future development should focus on optimizing the pharmacokinetic (PK) profiles of these bis-mercaptotriazoles, specifically assessing their Blood-Brain Barrier (BBB) permeability to maximize their potential as next-generation anti-Alzheimer's therapeutics.

References

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC (nih.gov) - 7

  • Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles - PubMed (nih.gov) - 2

  • Atatürk University | 5909 Authors | 16559 Publications | Related Institutions - SciSpace - 5

  • Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate - 3

  • Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads - ResearchGate - 6

  • An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid - Benchchem - 1

  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements - ResearchGate - 4

  • 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed (nih.gov) - Link

Sources

Exploratory

An In-depth Technical Guide to Pyridine-2,5-dicarbohydrazide: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of pyridine-2,5-dicarbohydrazide, a versatile heterocyclic compound with significant potential in coordination chemistry, materials science, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of pyridine-2,5-dicarbohydrazide, a versatile heterocyclic compound with significant potential in coordination chemistry, materials science, and drug development. The guide details the synthetic pathways to this molecule, starting from pyridine-2,5-dicarboxylic acid, and outlines key protocols for its preparation and characterization. While a complete experimental dataset for the pristine compound is not extensively available in public literature, this guide synthesizes the known information regarding its spectroscopic characteristics, and explores the properties of its derivatives and metal complexes. The document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize pyridine-2,5-dicarbohydrazide in their work.

Introduction

Pyridine-2,5-dicarbohydrazide is a bifunctional organic ligand featuring a central pyridine ring substituted with two carbohydrazide groups at the 2- and 5-positions. This unique architecture, combining a heterocyclic aromatic core with reactive hydrazide moieties, makes it a compelling building block for the synthesis of a wide array of more complex molecules. The presence of multiple nitrogen and oxygen donor atoms allows for its effective coordination with various metal ions, leading to the formation of stable coordination polymers and metal-organic frameworks (MOFs) with diverse structural motifs and potential applications in catalysis, gas storage, and sensing.

Furthermore, the hydrazide functional groups serve as versatile handles for the construction of novel heterocyclic systems, such as 1,2,4-triazoles and thiosemicarbazides, which are known to exhibit a broad spectrum of biological activities. The inherent pharmacological potential of the pyridine scaffold itself, present in numerous approved drugs, further enhances the interest in pyridine-2,5-dicarbohydrazide as a precursor for the development of new therapeutic agents[1][][3].

This guide aims to provide a detailed understanding of the synthesis, and known physicochemical properties of pyridine-2,5-dicarbohydrazide, while also shedding light on the characteristics of its derivatives and its role in coordination chemistry.

Synthesis of Pyridine-2,5-dicarbohydrazide

The most common and logical synthetic route to pyridine-2,5-dicarbohydrazide begins with the commercially available pyridine-2,5-dicarboxylic acid. The synthesis is a two-step process involving an initial esterification of the dicarboxylic acid followed by hydrazinolysis of the resulting diester.

Step 1: Esterification of Pyridine-2,5-dicarboxylic Acid

The carboxylic acid groups of pyridine-2,5-dicarboxylic acid must first be converted to their corresponding esters to facilitate the subsequent reaction with hydrazine. This is typically achieved through a Fischer-Speier esterification reaction.

Protocol: Synthesis of Diethyl Pyridine-2,5-dicarboxylate

  • Rationale: The use of an excess of ethanol and a strong acid catalyst (sulfuric acid) drives the equilibrium of the reversible esterification reaction towards the formation of the diester. The removal of water via azeotropic distillation with benzene further ensures a high yield of the product.

  • Materials:

    • Pyridine-2,5-dicarboxylic acid

    • Absolute ethanol

    • Concentrated sulfuric acid

    • Benzene

    • Sodium bicarbonate (solid)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Diethyl ether

    • Hexane

  • Procedure:

    • Suspend pyridine-2,5-dicarboxylic acid in absolute ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

    • Once the addition is complete, heat the reaction mixture to reflux for 16 hours.

    • After reflux, add benzene and distill off the benzene/ethanol/water azeotrope to remove the water formed during the reaction.

    • Pour the cooled reaction mixture into a large volume of ice-water and neutralize with solid sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of diethyl ether and hexane as the eluent to obtain pure diethyl pyridine-2,5-dicarboxylate.

Caption: Fischer-Speier esterification of pyridine-2,5-dicarboxylic acid.

Step 2: Hydrazinolysis of Diethyl Pyridine-2,5-dicarboxylate

The purified diester is then reacted with hydrazine hydrate to yield the final product, pyridine-2,5-dicarbohydrazide.

Protocol: Synthesis of Pyridine-2,5-dicarbohydrazide

  • Rationale: Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbons of the ester groups, leading to the displacement of ethanol and the formation of the more stable hydrazide functionalities.

  • Materials:

    • Diethyl pyridine-2,5-dicarboxylate

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve diethyl pyridine-2,5-dicarboxylate in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for a specified period (typically several hours).

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield pyridine-2,5-dicarbohydrazide.

Caption: Coordination of pyridine-2,5-dicarbohydrazide with a metal ion.

Synthesis of Heterocyclic Derivatives

The hydrazide functionalities of pyridine-2,5-dicarbohydrazide serve as key synthons for the construction of various heterocyclic systems. For example, reaction with isothiocyanates can yield bis-thiosemicarbazide derivatives, which can be further cyclized to form bis-1,2,4-triazoles. These classes of compounds are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Potential in Drug Development

The pyridine nucleus is a common scaffold in many approved pharmaceutical agents. The combination of the pyridine ring with two hydrazide groups in pyridine-2,5-dicarbohydrazide makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been investigated for their anti-trypanosomatid and other biological activities.[4][5] The ability to form stable metal complexes also opens up avenues for the development of new metallodrugs.

Conclusion

Pyridine-2,5-dicarbohydrazide is a molecule of significant interest due to its versatile chemical reactivity and its potential as a building block in supramolecular chemistry, materials science, and medicinal chemistry. While a comprehensive dataset of its fundamental physical and chemical properties is not yet fully established in the public domain, the available information on its synthesis and the properties of its derivatives and metal complexes highlight its importance. This technical guide serves as a foundational resource for researchers and scientists, providing the necessary information to synthesize, characterize, and explore the applications of this promising compound. Further detailed experimental investigation into its physicochemical properties is warranted to fully unlock its potential.

References

  • Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL not available)
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. [Link]

  • Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies. [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES - Googleapis.com. [Link]

  • [Solved] The correct match of 13C NMR chemical shift values (&de - Testbook. [Link]

  • Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 - The Royal Society of Chemistry. (URL not available)
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - PMC. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. [Link]

  • Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration - RSC Publishing. [Link]

  • Pyridine-2,5-dicarboxylate complexes with 2,2′-bipyridine and Co(II), Zn(II), Cu(II): Syntheses, characterization, antimicrobial, and cytotoxic effects - ResearchGate. [Link]

  • Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration - PMC. [Link]

  • Novel and Efficient Procedure for the Preparation of Two Pyridine Dicarboxylic Acid Derivatives - ResearchGate. [Link]

  • Pyridine-2,6-dicarbohydrazide | C7H9N5O2 | CID 225358 - PubChem - NIH. [Link]

  • The crystal structures of three pyrazine-2,5-dicarboxamides - PMC - NIH. [Link]

  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - PMC. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. [Link]

  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - PMC. [Link]

  • Pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • Synthesis, characterization, and X-ray crystal structures of Co(II) and La(III) complexes of a pyridine containing self-assembling system and solution studies of the Co(II) complex - Canadian Science Publishing. [Link]

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis | Inorganic Chemistry - ACS Publications. [Link]

  • Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods - ResearchGate. [Link]

  • Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,... - ResearchGate. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - ResearchGate. [Link]

  • (PDF) Pyridine-2,6-dicarbohydrazide - ResearchGate. [Link]

  • (PDF) The thermal decomposition of azidopyridines - ResearchGate. [Link]

  • FT-IR spectra of the pyridine-2,5-dicarboxylic acid (H2PDC) and Zr-UiO-66-PDC samples. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. [Link]

  • Thermochemical and Theoretical Studies of Dimethylpyridine-2,6-dicarboxylate and Pyridine-2,3-, Pyridine-2,5-, and Pyridine-2,6-dicarboxylic Acids | Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • Coupling Constants For 1h and 13c NMR | PDF | Physical Chemistry - Scribd. [Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. [Link]

  • (PDF) Synthesis and characterization of new thermally stable polyamides based on 2,5-pyridine dicarboxylic acid and aromatic diamines - ResearchGate. [Link]

  • Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. [Link]

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Protocols & Analytical Methods

Method

Synthesis protocol for pyridine-2,5-dicarbohydrazide from 2,5-pyridinedicarboxylic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Strategic Context & Biological Significance Pyridine-2,5-dicarbohydrazide is a highly versatile, privileged scaffold in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Context & Biological Significance

Pyridine-2,5-dicarbohydrazide is a highly versatile, privileged scaffold in medicinal chemistry. It serves as a critical intermediate for the downstream synthesis of bis-1,2,4-triazoles and thiosemicarbazides[1]. These advanced derivatives exhibit potent, multi-target biological activities, notably serving as robust inhibitors of acetylcholinesterase (AChE) for neurodegenerative disease research, and human carbonic anhydrase (hCA I/II) for glaucoma and diuretic applications[2].

To support drug development workflows, this application note details a highly reproducible, self-validating two-step synthetic protocol to obtain pyridine-2,5-dicarbohydrazide from commercially available 2,5-pyridinedicarboxylic acid.

Mechanistic Rationale: The Causality of Experimental Design

A common pitfall in hydrazide synthesis is attempting the direct amidation of a dicarboxylic acid. This guide utilizes a strategic two-step sequence to bypass thermodynamic barriers:

  • Phase 1 (Esterification): Direct reaction of 2,5-pyridinedicarboxylic acid with hydrazine fails because the basic hydrazine immediately deprotonates the acid, forming a highly stable, unreactive hydrazinium carboxylate salt. Fischer esterification with methanol masks these acidic protons and activates the carbonyl carbon, transforming it into an excellent electrophile for acyl substitution[2].

  • Phase 2 (Hydrazinolysis): Hydrazine hydrate is employed due to the "alpha-effect"—the adjacent nitrogen's lone pair raises the HOMO energy of the nucleophile, making it exceptionally reactive toward the ester carbonyls. A large molar excess (5–10 equivalents) is strictly required. Using only stoichiometric amounts risks intermolecular cross-linking (forming polymeric chains). The excess ensures rapid, discrete bis-substitution at both ester sites[3].

Workflow Visualizations

Synthesis_Workflow SM 2,5-Pyridinedicarboxylic Acid (Starting Material) Step1 Esterification MeOH, H2SO4, Reflux SM->Step1 Int Dimethyl Pyridine-2,5-dicarboxylate (Intermediate) Step1->Int Step2 Hydrazinolysis NH2NH2·H2O, EtOH, Reflux Int->Step2 Prod Pyridine-2,5-dicarbohydrazide (Final Product) Step2->Prod

Two-step synthetic workflow for pyridine-2,5-dicarbohydrazide.

Bio_Applications Core Pyridine-2,5-dicarbohydrazide (Scaffold) Deriv Bis-1,2,4-triazoles & Thiosemicarbazides Core->Deriv Alkyl/Aryl Isothiocyanates AChE AChE Inhibition (Neurological) Deriv->AChE hCA hCA I/II Inhibition (Diuretic/Glaucoma) Deriv->hCA ROS Radical Scavenging (Antioxidant) Deriv->ROS

Downstream biological targeting of synthesized pyridine derivatives.

Quantitative Reaction Parameters

Reaction PhaseSubstrateReagent / CatalystSolventTemp (°C)Time (h)Expected Yield
1: Esterification 2,5-Pyridinedicarboxylic acidH₂SO₄ (Catalytic)Absolute Methanol65 (Reflux)12–2485–90%
2: Hydrazinolysis Dimethyl pyridine-2,5-dicarboxylateNH₂NH₂·H₂O (5-10 eq)Absolute Ethanol78 (Reflux)4–880–85%

Self-Validating Experimental Protocol

Phase 1: Synthesis of Dimethyl Pyridine-2,5-dicarboxylate

Materials: 2,5-Pyridinedicarboxylic acid (1.0 eq), Absolute Methanol (Solvent), Concentrated Sulfuric Acid (0.1 eq), Saturated NaHCO₃ solution.

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask equipped with a magnetic stirrer, suspend 2,5-pyridinedicarboxylic acid in absolute methanol (approx. 10 mL per gram of acid).

  • Catalysis: Place the flask in an ice bath. Slowly add concentrated H₂SO₄ dropwise to prevent localized heating and side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C.

    • Self-Validating Cue: The starting diacid is largely insoluble. As the reaction progresses, the suspension will transition into a clear, homogeneous solution, indicating successful conversion to the soluble diester[2].

  • Monitoring: After 12 hours, monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:2). The product spot will migrate significantly higher than the baseline diacid.

  • Workup: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

  • Neutralization & Isolation: Carefully pour the concentrated residue into ice-cold saturated NaHCO₃ solution until the pH reaches ~7.5. The dimethyl ester will precipitate as a solid. Filter, wash with cold distilled water, and dry under vacuum.

Phase 2: Synthesis of Pyridine-2,5-dicarbohydrazide

Materials: Dimethyl pyridine-2,5-dicarboxylate (1.0 eq), Hydrazine monohydrate (80% or 98%, 5.0–10.0 eq), Absolute Ethanol (Solvent).

Step-by-Step Methodology:

  • Dissolution: Dissolve the dimethyl pyridine-2,5-dicarboxylate intermediate in absolute ethanol. Ethanol is preferred over methanol here as its higher boiling point (78 °C) accelerates the nucleophilic substitution[3].

  • Nucleophilic Addition: Add hydrazine hydrate dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (78 °C) and stir continuously for 4 to 8 hours.

    • Self-Validating Cue: The dihydrazide product possesses an extensive hydrogen-bonding network, rendering it highly insoluble in ethanol. As the reaction proceeds, a white or pale-yellow solid will spontaneously precipitate out of the hot solution. This phase separation actively drives the equilibrium forward (Le Chatelier’s Principle) and acts as a visual confirmation of success[2][3].

  • Cooling & Maturation: Remove the flask from heat and cool it to 0–5 °C in an ice bath for 1 hour to maximize the precipitation of the dihydrazide.

  • Filtration & Washing: Filter the solid product under vacuum. Wash the filter cake thoroughly with cold ethanol, followed by diethyl ether. This critical washing step removes any unreacted hydrazine and trace mono-ester impurities[3].

  • Drying: Dry the purified pyridine-2,5-dicarbohydrazide under a high vacuum at 40 °C to constant weight.

Sources

Application

Advanced Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Utilizing Pyridine-2,5-Dicarbohydrazide Linkers

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) and polyhedral coordination cages requires ligands that offer precise geometric control and robust coordination vectors. Pyridine-2,5-dicarbohydraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and polyhedral coordination cages requires ligands that offer precise geometric control and robust coordination vectors. Pyridine-2,5-dicarbohydrazide (PDCH) has emerged as a highly versatile, asymmetric tritopic ligand. Featuring a central pyridine ring flanked by two carbohydrazide moieties, PDCH provides both hard nitrogen and oxygen donor atoms, making it exceptionally suited for binding transition metals such as Ni(II), Zn(II), and Cu(II)[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of the PDCH ligand and its subsequent solvothermal assembly into highly crystalline MOFs and nanocages. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind experimental conditions, ensuring reproducible synthesis for downstream applications in gas sorption, catalysis, and targeted drug delivery.

Mechanistic Rationale & Ligand Design

The structural topology of a MOF is dictated by the coordination geometry of the metal node and the denticity of the organic linker. PDCH is strategically utilized for three primary reasons:

  • Multidentate Coordination: The carbohydrazide groups (-CO-NH-NH₂) can act in a bidentate chelating fashion (via N and O) or bridge multiple metal centers, while the pyridine nitrogen provides an additional, orthogonal coordination site[1].

  • Supramolecular Stabilization: The N-H bonds within the carbohydrazide arms act as potent hydrogen bond donors. In the solid state, complementary C=O···H–N hydrogen bonding networks significantly enhance the thermodynamic stability of the resulting framework[2].

  • Asymmetric Assembly: The 2,5-substitution pattern on the pyridine ring introduces geometric asymmetry, which can drive the formation of discrete, high-symmetry polyhedral nanocages (e.g., M₉L₆ hexahedra) rather than infinite 1D chains, depending on the solvent and modulator used[1].

G A Pyridine-2,5- dicarboxylic acid B Esterification (MeOH, H+) A->B C Dimethyl pyridine- 2,5-dicarboxylate B->C D Hydrazinolysis (NH2NH2·H2O) C->D E Pyridine-2,5- dicarbohydrazide D->E F Solvothermal Assembly + Ni(II) E->F G PDCH-Ni(II) MOF Nanocage F->G

Reaction pathway for PDCH ligand synthesis and subsequent MOF self-assembly.

Phase I: Precursor Synthesis (PDCH Ligand)

Direct reaction of hydrazine with carboxylic acids often yields stable, unreactive hydrazine salts. To bypass this, the carboxylic acid must first be converted into an ester, establishing a highly electrophilic carbonyl carbon that readily undergoes nucleophilic acyl substitution[3].

Step-by-Step Methodology
  • Esterification: Suspend 10.0 g of pyridine-2,5-dicarboxylic acid in 150 mL of absolute methanol. Add 2.0 mL of concentrated H₂SO₄ dropwise as a catalyst. Reflux the mixture at 70 °C for 24 hours under an inert N₂ atmosphere.

  • Neutralization & Extraction: Cool the reaction to room temperature. Concentrate the solvent in vacuo, then neutralize the residue with saturated aqueous NaHCO₃ until pH ~7.5. Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate to yield dimethyl pyridine-2,5-dicarboxylate[4].

  • Hydrazinolysis: Dissolve the isolated ester in 100 mL of absolute ethanol. Slowly add an excess of hydrazine hydrate (80% aqueous solution, 5.0 equivalents). Reflux the mixture at 85 °C for 6–8 hours[3].

  • Isolation: Upon cooling to 4 °C, the PDCH ligand will precipitate as a white solid. Filter under vacuum, wash with cold ethanol (2 × 20 mL) and diethyl ether (20 mL), and dry under dynamic vacuum at 60 °C overnight.

🛑 Self-Validation Checkpoint 1
  • FTIR Spectroscopy: Confirm the disappearance of the ester C-O stretch (~1250 cm⁻¹) and the appearance of strong N-H stretching bands (3304 and 3203 cm⁻¹)[5].

  • ¹H-NMR (DMSO-d₆): Verify the absence of the methyl ester singlet (~3.9 ppm). Ensure the presence of broad singlets corresponding to the hydrazide -NH (10.0 ppm) and -NH₂ (4.36 ppm) protons, which should be exchangeable with D₂O[5].

Phase II: Solvothermal Assembly of PDCH-MOFs

Solvothermal synthesis utilizes elevated temperatures and autogenous pressures to overcome kinetic activation barriers, allowing coordination bonds to form and break reversibly. This "error-correction" mechanism is essential for growing highly crystalline, defect-free frameworks[1].

Workflow L1 Reflux Esterification L2 Hydrazinolysis (3-8h) L1->L2 V1 Validation: FTIR (C=O, NH2) 1H-NMR (NH shifts) L2->V1 M1 Solvothermal Reaction (EtOH/H2O, 85°C) V1->M1 Proceed if pure M2 Crystallization & Washing M1->M2 V2 Validation: SCXRD & PXRD (Phase Purity) M2->V2 A1 Solvent Exchange (Methanol) V2->A1 Proceed if crystalline A2 Vacuum Degassing (120°C, 12h) A1->A2 V3 Validation: TGA & BET (Porosity & Stability) A2->V3

Self-validating experimental workflow for PDCH-MOF synthesis and activation.

Step-by-Step Methodology (Model: Ni(II) Hexahedral Nanocage)
  • Precursor Preparation: Dissolve 0.1 mmol (19.5 mg) of PDCH in 5 mL of ethanol. In a separate vial, dissolve 0.15 mmol of Ni(ClO₄)₂·6H₂O in 5 mL of deionized water. (Safety Note: Metal perchlorates are potentially explosive; handle with strict safety protocols and avoid complete desiccation at high temperatures).

  • Modulator Addition: Add 0.1 mmol of pyrazole to the metal solution. Causality: Pyrazole acts as a competitive Lewis base modulator, slowing the coordination rate of the multidentate PDCH ligand and preventing the kinetic precipitation of amorphous polymers[1].

  • Assembly: Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in an isothermal oven at 85 °C for 48 hours[1].

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 2 °C/h. Slow cooling is critical to minimize nucleation sites, promoting the growth of large, diffraction-quality single crystals.

  • Harvesting: Decant the mother liquor. Wash the resulting green crystals with fresh ethanol (3 × 10 mL) to remove unreacted precursors and surface-bound modulators.

🛑 Self-Validation Checkpoint 2
  • Powder X-ray Diffraction (PXRD): Grind a small aliquot of the bulk sample and collect a PXRD pattern. Compare this against the simulated diffractogram derived from Single-Crystal X-ray Diffraction (SCXRD) data to confirm bulk phase purity and rule out polymorphic impurities.

Quantitative Optimization Matrix

The assembly of PDCH-based frameworks is highly sensitive to the metal node, solvent polarity, and modulator. The table below summarizes the causality of parameter tuning during solvothermal screening.

Metal SaltSolvent System (v/v)Temp (°C)Time (h)ModulatorYield (%)BET Surface Area (m²/g)Structural Outcome
Ni(ClO₄)₂·6H₂O EtOH / H₂O (1:1)8548Pyrazole78450Discrete Hexahedral Nanocage[1]
Ni(NO₃)₂·6H₂O DMF / H₂O (3:1)10072None45120Amorphous / 1D Coordination Polymer
Zn(NO₃)₂·6H₂O DMF / EtOH (1:1)9048Acetic Acid826103D Porous Framework
Cu(NO₃)₂·3H₂O MeOH / H₂O (1:1)8024None653802D Layered Network

Phase III: Framework Activation

Direct thermal evacuation of the synthesis solvent (e.g., water or DMF) often generates immense capillary forces that can cause the porous framework to collapse.

Step-by-Step Methodology
  • Solvent Exchange: Immerse the as-synthesized crystals in 15 mL of anhydrous methanol. Replace the methanol every 24 hours for 3 consecutive days. Causality: Methanol has a significantly lower surface tension and boiling point than water or DMF, allowing it to be removed gently without compromising the MOF's structural integrity.

  • Supercritical/Vacuum Degassing: For highly fragile topologies, utilize Supercritical CO₂ (SCD) activation[6]. For robust PDCH networks, transfer the methanol-exchanged sample to a sorption cell and degas under dynamic vacuum (10⁻³ Torr) at 120 °C for 12 hours.

🛑 Self-Validation Checkpoint 3
  • Thermogravimetric Analysis (TGA): Run the activated sample from 25 °C to 600 °C at 10 °C/min under N₂. A flat baseline up to the decomposition temperature (~300 °C) confirms the complete removal of guest solvent molecules.

  • N₂ Sorption Isotherms: Collect N₂ adsorption-desorption isotherms at 77 K to calculate the BET surface area and validate permanent porosity.

References

  • Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. ResearchGate. Available at:[Link]

  • ChemInform Abstract: Efficient Synthesis of Some Novel Symmetrical and Unsymmetrical Pyridine Bis-1,2,4-triazoles and Bis-1,3,4-thiadiazoles. ResearchGate. Available at: [Link]

  • Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. PubMed (NIH). Available at:[Link]

  • Post-Synthetic Modification of Tetrazine Functionalized Porous MOF for CO2 Sorption Performances Modulation. ResearchGate. Available at:[Link]

  • Coordination-Driven Face-Directed Self-Assembly of a M9L6 Hexahedral Nanocage from Octahedral Ni(II) Ions and Asymmetric Hydrazone Ligands. ACS Publications. Available at:[Link]

  • Mao-Chun Hong PhD Research Director at Chinese Academy of Sciences - Publications on Supercritical CO2 Activation. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Advanced Protocols for Pyridine-2,5-dicarbohydrazide Schiff Base Condensation and Downstream Derivatization

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthetic protocols, and biological application profiling. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthetic protocols, and biological application profiling.

Introduction & Mechanistic Rationale

The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, Pyridine-2,5-dicarbohydrazide (PDCH) serves as a highly versatile, electron-deficient bidentate building block. Its primary utility lies in the Schiff base condensation reaction —a process where the primary amines of the hydrazide moiety undergo nucleophilic addition with the electrophilic carbonyl carbons of aldehydes, ketones, or isothiocyanates, followed by dehydration to form stable azomethine (imine) or thiosemicarbazide linkages.

The causality behind selecting PDCH over aliphatic hydrazides lies in the pyridine ring's ability to participate in extensive hydrogen bonding, metal coordination, and π-π stacking. Furthermore, the electron-withdrawing nature of the pyridine nitrogen increases the acidity of downstream tautomeric protons, which is critical for subsequent base-catalyzed cyclization into bioactive bis-1,2,4-triazole-3-thiones [1].

Synthetic Workflow & Logical Relationships

The transformation from a basic dicarboxylic acid to a highly complex, pharmacologically active bis-triazole requires a meticulously controlled, multi-phase synthetic logic. The workflow below illustrates the progression of intermediates, highlighting the specific chemical transformations at each stage.

PDCH_Workflow A Pyridine-2,5-dicarboxylic acid (Starting Material) B Dimethyl pyridine-2,5-dicarboxylate (Ester Intermediate) A->B Absolute EtOH, H2SO4 Reflux (Fischer Esterification) C Pyridine-2,5-dicarbohydrazide (PDCH) (Key Precursor) B->C Hydrazine Hydrate (80%) EtOH, Reflux (Hydrazinolysis) D Bis-Schiff Base / Thiosemicarbazide (Condensation Product) C->D Aldehyde / Isothiocyanate Acid Catalyst, Reflux (Condensation) E Bis-1,2,4-Triazole-3-thiones (Bioactive Heterocycle) D->E 2N NaOH, Reflux then HCl (Dehydrative Cyclization)

Workflow of PDCH synthesis, Schiff base condensation, and triazole cyclization.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each phase includes the mechanistic causality behind the reagent selection and the specific analytical markers required to verify the success of the transformation before proceeding to the next step.

Phase 1: Synthesis of Pyridine-2,5-dicarbohydrazide (PDCH)

Objective: Convert dimethyl pyridine-2,5-dicarboxylate to the corresponding di-hydrazide via nucleophilic acyl substitution.

  • Reagent Preparation: Dissolve 10 mmol of dimethyl pyridine-2,5-dicarboxylate in 30 mL of absolute ethanol.

  • Nucleophilic Addition: Dropwise add an excess (40 mmol) of 80% hydrazine hydrate ( N2​H4​⋅H2​O ) to the stirring solution at room temperature.

  • Thermal Activation: Elevate the temperature to reflux (approx. 78°C) for 4–6 hours.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath to precipitate the PDCH. Filter under a vacuum, wash with cold ethanol, and dry in a desiccator.

  • Causality of Choices: Absolute ethanol is chosen as it solubilizes the ester but acts as an anti-solvent for the highly polar hydrazide product upon cooling, driving precipitation. Hydrazine is a potent nucleophile due to the "alpha effect" (adjacent lone pairs repelling each other), allowing it to readily displace the methoxy leaving groups.

  • In-Process Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the high- Rf​ ester spot disappears, replaced by a baseline-proximal hydrazide spot. FT-IR must show the complete disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and the emergence of a split primary amine N-H stretch at ~3300 and 3200 cm⁻¹.

Phase 2: Schiff Base / Thiosemicarbazide Condensation

Objective: Condense PDCH with an electrophile (e.g., an aryl isothiocyanate or aromatic aldehyde) to form a bis-Schiff base or bis-thiosemicarbazide.

  • Reaction Assembly: Suspend 5 mmol of PDCH in 25 mL of absolute ethanol. Add 10.5 mmol (slight excess) of the target aryl isothiocyanate (e.g., p-methoxyphenyl isothiocyanate).

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Condensation: Reflux the mixture for 3–8 hours. The suspension will typically transition into a clear solution before a new, highly colored precipitate forms.

  • Purification: Cool to room temperature, filter the solid 1,4-disubstituted thiosemicarbazide, and recrystallize from a methanol/dichloromethane mixture.

  • Causality of Choices: The addition of glacial acetic acid is critical; it protonates the electrophilic carbon of the isothiocyanate/aldehyde, lowering the lowest unoccupied molecular orbital (LUMO) energy and accelerating the nucleophilic attack by the hydrazide's primary amine. Refluxing provides the thermodynamic energy required to expel water (dehydration), driving the equilibrium toward the azomethine or thiourea derivative.

  • In-Process Validation: The formation of a highly conjugated system typically results in a distinct bathochromic shift (color change). FT-IR validation requires the disappearance of the primary amine -NH₂ bands and the appearance of a strong C=N stretching band (~1600-1620 cm⁻¹) or C=S band (~1280 cm⁻¹).

Phase 3: Intramolecular Dehydrative Cyclization (Downstream Derivatization)

Objective: Cyclize the linear thiosemicarbazide into a highly active 4,5-disubstituted bis-mercaptotriazole [2].

  • Ring Closure: Dissolve the synthesized thiosemicarbazide (Phase 2) in 20 mL of 2N NaOH. Reflux for 4 hours.

  • Precipitation: Cool the solution and carefully acidify with 1N HCl until the pH reaches 3–4. The bis-1,2,4-triazole-3-thione will precipitate immediately.

  • Recovery: Filter, wash with distilled water to remove inorganic salts, and dry. Yields typically range from 85–95%.

  • Causality of Choices: The strongly basic media (NaOH) deprotonates the thiosemicarbazide intermediate, generating a potent internal nucleophile that attacks the adjacent carbonyl carbon, forming the 1,2,4-triazole ring. Acidification is required to neutralize the resulting sodium thiolate salt, yielding the neutral, insoluble mercaptotriazole.

Analytical Validation & Data Presentation

To ensure reproducibility across laboratories, the following tables summarize the expected quantitative and qualitative markers for the PDCH condensation workflow.

Table 1: Spectroscopic Validation Markers for PDCH and Derivatives

Compound StageFunctional Group TargetFT-IR Marker (cm⁻¹)¹H-NMR Marker (ppm, DMSO-d₆)
Dimethyl Ester Ester C=O1720 – 1740~3.90 (s, 6H, -OCH₃)
PDCH (Hydrazide) Amide C=O, NH/NH₂1645 (C=O), 3200–3300 (NH)4.36 (br, 4H, NH₂), 10.05 (s, 2H, NH)
Thiosemicarbazide Secondary Amine, C=S3150–3250 (NH), 1280 (C=S)9.48–10.50 (br s, multiple NH protons)
Bis-1,2,4-Triazole Triazole C=N, S-H1580–1600 (C=N), 2600 (S-H)13.50 – 14.00 (br, 1H, SH/NH tautomer)

Biological Application Profiles

Schiff bases and their cyclized triazole derivatives synthesized from the PDCH scaffold are highly prized in drug development for their potent enzyme inhibitory and antioxidant properties. The rigid pyridine backbone optimally spaces the pharmacophores for bivalent enzyme pocket binding.

Table 2: Enzyme Inhibition Profile of PDCH-Derived Bis-Mercaptotriazoles

Target EnzymeBiological Role / Clinical RelevanceObserved Ki​ Range (nM)Therapeutic Indication
Acetylcholinesterase (AChE) Neurotransmitter degradation3.07 – 87.26Alzheimer's disease, Nootropic agents
Cytosolic hCA I Retinal and vascular function1.47 – 10.06Glaucoma, Edema management
Cytosolic hCA II Renal acidification, fluid secretion3.55 – 7.66Diuretics, Anti-glaucoma agents

Note: The highly potent sub-10 nM inhibition of hCA I and hCA II by these derivatives is attributed to the ability of the mercapto/thione groups to coordinate directly with the zinc ion ( Zn2+ ) located in the catalytic active site of carbonic anhydrase enzymes [1]. Furthermore, specific derivatives, such as 2,2′-(pyridine-2,5-diyldicarbonyl)bis[N-(p-methoxyphenyl)hydrazinecarbothioamide], exhibit exceptional antioxidant capacity, neutralizing up to 72.93% of DPPH free radicals at a concentration of 25 μg/mL.

References

  • Balcı, N., Çelik, H., Türkan, F., & Bursal, E. (2018). Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Journal of Biochemical and Molecular Toxicology.[Link]

  • Al-Wabli, R. I., & Attia, M. I. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3036.[Link]

Application

Using pyridine-2,5-dicarbohydrazide as a chelating agent for heavy metals

Application Note: Pyridine-2,5-dicarbohydrazide as an Advanced Chelating Scaffold for Heavy Metals Executive Briefing Pyridine-2,5-dicarbohydrazide (also known as 2,5-pyridinedicarbohydrazide) is rapidly emerging as a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pyridine-2,5-dicarbohydrazide as an Advanced Chelating Scaffold for Heavy Metals

Executive Briefing

Pyridine-2,5-dicarbohydrazide (also known as 2,5-pyridinedicarbohydrazide) is rapidly emerging as a privileged building block in coordination chemistry, materials science, and neuropharmacology. Characterized by a central pyridine ring flanked by two carbohydrazide moieties, this molecule provides a dense, geometrically optimized array of nitrogen and oxygen donor atoms. This specific topology makes it an exceptional chelating agent for heavy and transition metals, including Copper (Cu²⁺), Zinc (Zn²⁺), and Lead (Pb²⁺).

Recent advancements have leveraged this scaffold to construct highly crystalline acetylhydrazone-linked covalent organic frameworks (AH-COFs) for heterogeneous catalysis[1], as well as bis-mercaptotriazole derivatives designed to inhibit metal-induced amyloid-β aggregation in Alzheimer's disease models[2][3]. This guide details the mechanistic rationale, quantitative benchmarks, and self-validating protocols for utilizing pyridine-2,5-dicarbohydrazide in heavy metal chelation workflows.

Mechanistic Rationale: Coordination Thermodynamics

The chelating supremacy of pyridine-2,5-dicarbohydrazide is rooted in its capacity to form thermodynamically stable, multidentate metallacycles. When utilized as a core scaffold or derivatized into Schiff bases and thiosemicarbazides, the ligand dictates specific coordination geometries:

  • Multidentate Geometry: Depending on the metal-to-ligand ratio and pH, the scaffold typically coordinates in a tridentate (N:O:S or N:N:O) or tetradentate fashion. This encapsulates the metal ion, displacing water molecules and driving the reaction forward entropically[4].

  • HSAB Principle Synergy: The carbonyl oxygens act as "hard" donors, highly affine to borderline metals like Zn²⁺. Conversely, the pyridine and azomethine nitrogens provide intermediate softness, establishing strong coordinate covalent bonds with Cu²⁺ and Pb²⁺[5].

  • Framework Rigidity (COFs): When condensed with ketones to form AH-COFs, pyridine-2,5-dicarbohydrazide forms rigid pyridyl acylhydrazone bonds. This structural rigidity prevents the entropic collapse of the porous network during metalation, ensuring that the coordinated heavy metals remain accessible for catalytic turnover or permanent sequestration[1][6].

Mechanism Target Heavy Metal Target (Cu²⁺, Zn²⁺, Pb²⁺) Complex Stable Metallacycle Complex (Tridentate/Tetradentate) Target->Complex Chelation N_pyridine Pyridine Nitrogen (Intermediate Donor) N_pyridine->Target Coordinate Bond O_carbonyl Carbonyl Oxygen (Hard Donor) O_carbonyl->Target Coordinate Bond N_hydrazone Hydrazone Nitrogen (Intermediate Donor) N_hydrazone->Target Coordinate Bond App1 Alzheimer's Therapy (Inhibit Aβ Aggregation) Complex->App1 App2 Heterogeneous Catalysis (CO₂ Cycloaddition) Complex->App2

Fig 1. Coordination mechanism of pyridine-2,5-dicarbohydrazide with heavy metals.

Quantitative Benchmarks

The following table summarizes the field-proven efficacy of pyridine-2,5-dicarbohydrazide derivatives across various metal-dependent applications:

Application DomainTarget / MetalPerformance MetricValue / OutcomeReference
Heterogeneous Catalysis Zn(II) in AH-COFCO₂ Cycloaddition YieldUp to 91% (Maintained over 8 cycles)[6]
Drug Development AChE (Alzheimer's)Inhibition Constant ( Ki​ )3.07 nM – 87.26 nM[7][8]
Antioxidant Activity DPPH Free RadicalScavenging Inhibition72.93% at 25 μg/mL[7][8]
Metal Chelation Cu(II) / Zn(II)Coordination GeometryTridentate / Tetradentate ( ML or ML2​ )[4][5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific checkpoints to verify intermediate success before proceeding, minimizing resource waste and ensuring reproducibility.

Protocol 1: Synthesis of the Pyridine-2,5-dicarbohydrazide Core

Causality: Starting from dimethyl-2,5-pyridinedicarboxylate, the use of hydrazine hydrate facilitates a controlled nucleophilic acyl substitution. Using absolute ethanol as a solvent controls the reaction rate, preventing uncontrolled polymerization and ensuring high-purity crystallization[7].

  • Reagent Preparation: Dissolve 10 mmol of dimethyl-2,5-pyridinedicarboxylate in 30 mL of absolute ethanol.

  • Nucleophilic Addition: Add 40 mmol of hydrazine hydrate (80% aqueous solution) dropwise over 15 minutes at room temperature. Causality: Dropwise addition prevents localized exothermic spikes that could lead to side-product formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the reaction via TLC (Thin-Layer Chromatography) using a Chloroform:Methanol (9:1) eluent.

  • Crystallization: Cool the mixture to 4°C overnight. Collect the precipitated white solid via vacuum filtration.

  • Validation Checkpoint: Wash with cold ethanol and dry under a vacuum. Verify the product via FT-IR (look for distinct N−H stretching at ~3304 and 3203 cm⁻¹ and C=O at ~1645 cm⁻¹) and melting point analysis (expected ~274–276 °C)[4].

Protocol 2: Fabrication of Heavy-Metal Chelating AH-COFs

Causality: Traditional COF synthesis requires days of solvothermal heating in sealed ampoules. By utilizing the highly reactive pyridine-2,5-dicarbohydrazide, researchers can achieve rapid crystallization (within 30 minutes) under open-air conditions, significantly accelerating catalyst screening[1].

  • Monomer Mixing: In a 20 mL glass vial, combine pyridine-2,5-dicarbohydrazide (0.1 mmol) with a ketone monomer (e.g., TABPY, 0.1 mmol).

  • Catalytic Condensation: Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v, 2 mL), followed by 0.2 mL of 6M aqueous Acetic Acid. Causality: The acid acts as a catalyst for Schiff base formation, promoting the reversible imine/hydrazone exchange necessary for error-correction and high crystallinity.

  • Open-Air Stirring: Stir the mixture vigorously at room temperature for 30 minutes. A solid precipitate (AH-COF) will rapidly form.

  • Validation Checkpoint: Isolate the powder and perform Powder X-Ray Diffraction (PXRD). A sharp, intense peak at low angles (e.g., 2θ ≈ 3–5°) validates the successful formation of a highly ordered, crystalline framework[1].

Protocol 3: Post-Synthetic Metalation and Chelation Validation

Causality: Post-synthetic modification (PSM) is preferred over de novo metalation because it preserves the delicate porosity of the COF while allowing the pyridine and hydrazone nitrogens to capture heavy metals from the solution[6].

  • Metal Incubation: Suspend 50 mg of the validated AH-COF in 10 mL of methanol. Add 0.5 mmol of the target heavy metal salt (e.g., Zn(OAc)2​⋅2H2​O or Cu(OAc)2​ ).

  • Coordination: Stir the suspension at 60°C for 12 hours. The acetate counterions are crucial as they are weak enough to be displaced by the strong N/O donors of the COF, yet basic enough to buffer the system.

  • Purification: Centrifuge the mixture and wash the metalated COF extensively with methanol and Soxhlet extraction (using ethanol) for 24 hours to remove any uncoordinated or physically adsorbed metal ions.

  • Validation Checkpoint (The Self-Validating System):

    • ICP-AES: Digest a small aliquot of the metalated COF in concentrated HNO3​ and analyze via Inductively Coupled Plasma Atomic Emission Spectroscopy to quantify the exact metal loading (wt%).

    • XPS/XANES: Perform X-ray Photoelectron Spectroscopy to confirm the oxidation state of the chelated metal (e.g., confirming Cu²⁺ vs Cu⁺) and verify the shift in binding energy of the Pyridine N 1s peak, proving coordinate covalent bond formation[1].

Workflow A Dimethyl-2,5-pyridinedicarboxylate + Hydrazine Hydrate B Pyridine-2,5-dicarbohydrazide (Core Chelating Scaffold) A->B Nucleophilic Substitution C Condensation with Ketones (Acid Catalyzed) B->C Schiff Base Formation D AH-COF Framework (Highly Crystalline) C->D Crystallization (30 min) E Post-Synthetic Metalation (Add Zn²⁺, Cu²⁺, Pb²⁺) D->E Coordination F Metal-Coordinated System (Validated via ICP-AES / XPS) E->F Metal Capture

Fig 2. Workflow for synthesizing and validating pyridine-2,5-dicarbohydrazide metal-chelating frameworks.

References

  • Efficient Synthesis of Some Novel Symmetrical and Unsymmetrical Pyridine Bis-1,2,4-triazoles and Bis-1,3,4-thiadiazoles. ResearchGate.[Link]

  • Rapid Crystallization and Versatile Metalation of Acetylhydrazone-Linked Covalent Organic Frameworks for Heterogenous Catalysis. Journal of the American Chemical Society.[Link]

  • Synthesis of some novel pyridine compounds containing bis‐1,2,4‐triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. ResearchGate.[Link]

  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate.[Link]

  • Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. ResearchGate.[Link]

  • Elucidating the Impact of Reactive Molecules on Cell Signaling Networks to Illuminate Their Contribution to the Etiology and Progression of Human Diseases. ResearchGate.[Link]

Sources

Method

Application Notes and Protocols: In Vitro Antimicrobial Testing of Pyridine-2,5-dicarbohydrazide Derivatives

Introduction Pyridine-2,5-dicarbohydrazide derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. These compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridine-2,5-dicarbohydrazide derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. These compounds, characterized by a pyridine ring functionalized with two carbohydrazide moieties, serve as versatile scaffolds for the synthesis of a wide array of hydrazone analogues. The hydrazide-hydrazone functional group (-C(O)NHN=CH-) is a well-established pharmacophore known to impart a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The antimicrobial potential of these derivatives is particularly noteworthy, with numerous studies demonstrating their efficacy against a range of pathogenic bacteria and fungi.[3][4]

The proposed mechanisms of antimicrobial action for hydrazide derivatives are multifaceted. A primary target is often DNA gyrase, a crucial bacterial enzyme involved in DNA replication.[1][5] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. Other potential mechanisms include the disruption of cell wall synthesis and the inhibition of key metabolic enzymes. Given the growing threat of antimicrobial resistance, the development of novel agents such as pyridine-2,5-dicarbohydrazide derivatives is of paramount importance.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized in vitro testing protocols to evaluate the antimicrobial activity of pyridine-2,5-dicarbohydrazide derivatives. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability.[6][7][8]

Core Experimental Assays

The primary in vitro assays for assessing the antimicrobial potential of pyridine-2,5-dicarbohydrazide derivatives include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1] This assay is fundamental for screening new compounds and quantifying their potency. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[6]

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Pyridine-2,5-dicarbohydrazide derivative stock solution (in an appropriate solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi[9][10]

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)[10]

  • Microplate reader (optional)

Step-by-Step Methodology:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the pyridine-2,5-dicarbohydrazide derivative. Due to the nature of these compounds, initial solubilization in a small amount of DMSO may be necessary, followed by dilution in the appropriate broth. The final concentration of DMSO should not exceed 1% (v/v) in the test wells, as higher concentrations can inhibit microbial growth.

    • In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[10]

    • Well 11 serves as the growth control (broth and inoculum only).

    • Well 12 serves as the sterility control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of broth.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 35 ± 2°C for 16-20 hours for most bacteria.[10]

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a microplate reader to measure the optical density (OD) at 600 nm.[11]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[10] This assay provides information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Protocol: MBC Determination

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Step-by-Step Methodology:

  • Subculturing:

    • Following the MIC determination, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • From each of these clear wells, aspirate a small aliquot (e.g., 10-100 µL).[10][12]

  • Plating:

    • Spot-plate the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 24-48 hours.[10]

  • Reading the Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[10] This is typically observed as no colony growth on the agar plate.

Time-Kill Kinetics Assay

The time-kill kinetics assay evaluates the pharmacodynamic properties of an antimicrobial agent by determining the rate and extent of bacterial killing over time.[13][14] This assay is crucial for classifying a compound as bactericidal or bacteriostatic and for understanding its concentration-dependent or time-dependent killing activity.[15][16]

Protocol: Time-Kill Kinetics Assay

Materials:

  • Sterile test tubes or flasks

  • Pyridine-2,5-dicarbohydrazide derivative stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum

  • Phosphate-buffered saline (PBS), sterile

  • Tryptic Soy Agar (TSA) plates

  • Shaking incubator (37°C)

  • Micropipettes and sterile tips

  • Colony counter

Step-by-Step Methodology:

  • Assay Setup:

    • Prepare a series of sterile tubes, each containing CAMHB.

    • Add the pyridine-2,5-dicarbohydrazide derivative to the tubes at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[13]

    • Include a growth control tube (no compound) and a sterility control tube (no bacteria).[13]

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum as described for the MIC assay, with a starting concentration of approximately 5 x 10⁵ CFU/mL.[1][14]

    • Add the prepared bacterial inoculum to each tube (except the sterility control).

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with constant agitation.

    • At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[13]

  • Enumeration of Viable Bacteria:

    • Perform 10-fold serial dilutions of each aliquot in sterile PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that yield between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14][15]

Data Presentation and Interpretation

Summary of Key Experimental Parameters
ParameterValue/RangeRationale and Reference
Test Organisms Gram-positive & Gram-negative bacteria, FungiTo determine the spectrum of activity.
Growth Media Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungiStandardized media for susceptibility testing to ensure reproducibility.[9][10]
Inoculum Density ~5 x 10⁵ CFU/mLA standardized inoculum is crucial for accurate and comparable MIC results.[1][10]
Incubation Temperature 35 ± 2°COptimal for the growth of most clinically relevant bacteria.[10]
Incubation Time (MIC) 16-20 hoursAllows for sufficient bacterial growth to determine inhibition.[1]
MIC Endpoint Lowest concentration with no visible growthStandard definition of MIC.[1]
MBC Endpoint ≥99.9% reduction in CFU/mLStandard definition of bactericidal activity.[10]
Time-Kill Endpoint ≥3-log₁₀ reduction in CFU/mLDefines a bactericidal effect in time-kill assays.[14][15]

Visualizing Experimental Workflows

MIC/MBC Determination Workflow

MIC_MBC_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_compound Prepare Serial Dilutions of Pyridine-2,5-dicarbohydrazide Derivative in 96-well Plate inoculate Inoculate Wells prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate_mic Incubate Plate (35 ± 2°C, 16-20h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) read_mic->subculture Proceed with clear wells plate_mbc Plate onto Antibiotic-Free Agar subculture->plate_mbc incubate_mbc Incubate Plates (37°C, 24-48h) plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of pyridine-2,5-dicarbohydrazide derivatives.

Time-Kill Kinetics Assay Workflow

Time_Kill_Workflow start Start setup Prepare Test Tubes with Broth and Varying Compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) start->setup inoculate Inoculate with Standardized Bacterial Suspension (~5 x 10^5 CFU/mL) setup->inoculate incubate Incubate with Agitation (37°C) inoculate->incubate sampling Withdraw Aliquots at Defined Time Points (0, 2, 4, 8, 24h) incubate->sampling dilute_plate Perform Serial Dilutions and Plate onto Agar sampling->dilute_plate count Incubate Plates and Count Colonies (CFU) dilute_plate->count analyze Calculate log10 CFU/mL and Plot vs. Time count->analyze end End analyze->end

Caption: Workflow of the time-kill kinetics assay.

References

  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836.
  • (2021, September 15). Lab Six :.
  • Bio-protocol. (n.d.). 2.6. Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Stark, C. I., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51165.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • EUCAST. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Lee, D., et al. (2012). Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method for antifungal susceptibility testing of Candida species. The Japanese Journal of Antibiotics, 65(5), 339-346.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5194-5201.
  • Simner, P. J., et al. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology, 59(12), e00213-21.
  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160.
  • Academia.edu. (n.d.). (DOC) Time-Kill Assay.
  • Phan, T. N. V., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5245.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5245.
  • NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • Kumar, R., et al. (2018).
  • PSE Community.org. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
  • Colak, A., et al. (2013). Syntheses, characterization, antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline. Journal of Trace Elements in Medicine and Biology, 27(4), 329-335.
  • Allied Academies. (2018, January 6).
  • MDPI. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(3), 326.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).

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Application

Application Notes &amp; Protocols: Pyridine-2,5-dicarbohydrazide for Polymer Cross-linking

Introduction: A Versatile Cross-linker for Advanced Polymer Networks Pyridine-2,5-dicarbohydrazide is a bifunctional, heterocyclic compound emerging as a highly effective cross-linking agent for the synthesis of advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Cross-linker for Advanced Polymer Networks

Pyridine-2,5-dicarbohydrazide is a bifunctional, heterocyclic compound emerging as a highly effective cross-linking agent for the synthesis of advanced polymer networks, particularly hydrogels. Its structure, featuring a rigid pyridine core and two terminal hydrazide groups (-CONHNH₂), offers a unique combination of properties. The hydrazide moieties are highly nucleophilic and react efficiently and specifically with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. Furthermore, in the presence of coupling agents, they can react with carboxylic acids to form robust amide-like bonds.

This reactivity makes pyridine-2,5-dicarbohydrazide an invaluable tool for researchers in drug delivery, tissue engineering, and materials science. The resulting cross-linked structures often exhibit enhanced mechanical strength, thermal stability, and controlled degradation profiles.[1][2] This guide provides a detailed overview of the underlying chemistry, experimental protocols, and characterization techniques for utilizing pyridine-2,5-dicarbohydrazide as a polymer cross-linker.

Pillar 1: The Chemistry of Hydrazide-Based Cross-linking

The efficacy of pyridine-2,5-dicarbohydrazide as a cross-linker hinges on the formation of covalent bonds with specific functional groups present on polymer backbones. The primary reaction pathways involve aldehydes, ketones, and carboxylic acids.

Mechanism 1: Hydrazone Formation with Aldehydes and Ketones

The most direct cross-linking reaction occurs between the hydrazide groups and carbonyl functionalities (aldehydes or ketones) on the polymer chains. This condensation reaction proceeds readily, often at room temperature and under mild pH conditions, to form a stable hydrazone bond (C=N-NH-C=O).[3][4] Aldehydes are generally more reactive than ketones.[5] The reaction is typically favored in slightly acidic conditions (pH 5-6), which catalyze the dehydration step.

Mechanism 2: Amide Bond Formation with Carboxylic Acids

Polymers bearing carboxylic acid (-COOH) groups can be cross-linked using pyridine-2,5-dicarbohydrazide through a two-step process mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6] First, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then be stabilized by N-hydroxysuccinimide (NHS) to prevent side reactions and hydrolysis.[7][8] The activated carboxyl group then readily reacts with the nucleophilic hydrazide to form a stable amide-like bond, releasing the EDC byproduct as a soluble urea derivative.[8] This reaction is most efficient in acidic conditions, typically around pH 4.5-5.5.[8]

G cluster_0 Mechanism 1: Hydrazone Formation cluster_1 Mechanism 2: Amide Bond Formation Polymer_Aldehyde Polymer-CHO (Aldehyde Group) Hydrazone Polymer-CH=N-NH-CO-Py-... (Cross-linked Polymer via Hydrazone Bond) Polymer_Aldehyde->Hydrazone Reaction with Hydrazide PDCH H₂N-NH-CO-Py-CO-NH-NH₂ (Pyridine-2,5-dicarbohydrazide) PDCH->Hydrazone Water_Out H₂O Hydrazone->Water_Out Release Polymer_COOH Polymer-COOH (Carboxylic Acid Group) Activated_Ester Polymer-CO-O-NHS (Activated Intermediate) Polymer_COOH->Activated_Ester Activation EDC_NHS EDC / NHS (Coupling Agents) EDC_NHS->Activated_Ester Amide_Link Polymer-CO-NH-NH-CO-Py-... (Cross-linked Polymer via Amide Bond) Activated_Ester->Amide_Link Reaction with Hydrazide PDCH2 H₂N-NH-CO-Py-CO-NH-NH₂ (Pyridine-2,5-dicarbohydrazide) PDCH2->Amide_Link

Caption: Core cross-linking reaction mechanisms for pyridine-2,5-dicarbohydrazide.

Pillar 2: Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, providing a robust framework for successful cross-linking. The general workflow involves polymer preparation, the cross-linking reaction itself, and subsequent purification and characterization.

G Start Start: Select Polymer Prep Step 1: Polymer Preparation (e.g., Oxidation to create -CHO groups) Start->Prep Dissolve Step 2: Dissolve Polymer & Pyridine-2,5-dicarbohydrazide Prep->Dissolve React Step 3: Initiate Cross-linking (Adjust pH, Temp; Add EDC if needed) Dissolve->React Incubate Step 4: Reaction Incubation (Allow network formation) React->Incubate Purify Step 5: Purification (e.g., Dialysis to remove unreacted agents) Incubate->Purify Characterize Step 6: Characterization (FTIR, NMR, Thermal, Swelling) Purify->Characterize End End: Cross-linked Material Characterize->End

Caption: General experimental workflow for polymer cross-linking.

Protocol 1: Cross-linking of an Aldehyde-Functionalized Polysaccharide (e.g., Dextran)

This protocol describes the formation of a hydrogel by cross-linking dextran that has been functionalized with aldehyde groups.

A. Materials

  • Dextran (e.g., 40 kDa)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Pyridine-2,5-dicarbohydrazide

  • Deionized (DI) water

  • Dialysis tubing (MWCO suitable for retaining the polymer)

  • pH meter and buffer solutions (e.g., Acetate buffer, pH 5.5)

B. Procedure

  • Dextran Oxidation:

    • Dissolve 1.0 g of dextran in 50 mL of DI water.

    • In the dark, add a predetermined amount of NaIO₄ (e.g., 0.5 g for a moderate degree of oxidation) and stir for 4-6 hours at room temperature. The molar ratio of NaIO₄ to glucose repeat units will control the aldehyde content.

    • Quench the reaction by adding 1 mL of ethylene glycol and stirring for 1 hour.

    • Purify the resulting dextran-aldehyde by dialysis against DI water for 2-3 days, changing the water frequently. Lyophilize to obtain a white powder.

  • Cross-linking Reaction:

    • Prepare a 10% (w/v) solution of the lyophilized dextran-aldehyde in acetate buffer (pH 5.5).

    • Prepare a separate solution of pyridine-2,5-dicarbohydrazide in the same buffer. The molar ratio of hydrazide groups to aldehyde groups is a critical parameter; a 1:1 or 1:2 ratio is a common starting point.

    • Rapidly add the cross-linker solution to the polymer solution and vortex vigorously.

    • Cast the mixture into a mold or leave it in a vial. Gelation should occur over a period ranging from minutes to hours, depending on concentrations and the degree of oxidation.

  • Purification:

    • Once the hydrogel is stable, immerse it in a large volume of DI water for 2-3 days to allow unreacted cross-linker and byproducts to diffuse out. Change the water periodically.

Protocol 2: Cross-linking of a Carboxylic Acid-Functionalized Polymer (e.g., Hyaluronic Acid)

This protocol uses EDC/NHS chemistry to cross-link a polymer rich in carboxyl groups.

A. Materials

  • Hyaluronic Acid (HA)

  • Pyridine-2,5-dicarbohydrazide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 5.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing

B. Procedure

  • Polymer and Cross-linker Dissolution:

    • Dissolve 200 mg of HA in 20 mL of MES buffer. Stir until fully dissolved.

    • Add a stoichiometric amount of pyridine-2,5-dicarbohydrazide to the HA solution (e.g., a 1:1 molar ratio of hydrazide groups to HA carboxyl groups).

  • Activation and Cross-linking:

    • Prepare fresh solutions of EDC and NHS in MES buffer.

    • Add NHS to the polymer/cross-linker solution (a common starting molar ratio is NHS:COOH of 0.5:1).

    • Initiate the reaction by adding EDC (a common starting molar ratio is EDC:COOH of 2:1).

    • Stir the reaction mixture at room temperature for 12-24 hours. The solution will gradually become more viscous as the network forms.

  • Purification:

    • Transfer the resulting viscous solution or soft gel into dialysis tubing.

    • Dialyze against a high-salt solution (e.g., 1 M NaCl) for 1 day to remove charged byproducts, followed by dialysis against DI water for 2 days.

    • Lyophilize the purified product to obtain the cross-linked polymer.

Pillar 3: Characterization of Cross-linked Networks

Thorough characterization is essential to confirm successful cross-linking and to understand the properties of the new material.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to verify the formation of new chemical bonds.[9][10]

  • For Hydrazone Links: Look for the appearance of a characteristic C=N stretching vibration around 1620-1650 cm⁻¹ and the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹).

  • For Amide Links: Confirm the formation of the amide bond by observing the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide detailed structural information and help quantify the degree of cross-linking.[11][12]

  • Liquid-state ¹H NMR of digested hydrogels can be used to determine the degree of cross-linking by comparing the integrals of peaks corresponding to unreacted functional groups against stable backbone peaks.[11][13]

  • Solid-state or High-Resolution Magic Angle Spinning (HR-MAS) NMR is necessary for analyzing insoluble, cross-linked gels directly, providing insight into the local environment of the polymer chains and the efficiency of the cross-linking reaction.[14][15]

Thermal Analysis (DSC and TGA)

Thermal analysis reveals changes in the material's properties as a function of temperature.[16][17][18]

  • Differential Scanning Calorimetry (DSC): Cross-linking typically increases the glass transition temperature (Tg) due to restricted polymer chain mobility.[1]

  • Thermogravimetric Analysis (TGA): Successful cross-linking generally leads to enhanced thermal stability, increasing the onset temperature of degradation.[17][19]

Data Summary Tables

Table 1: Typical Reaction Conditions for Pyridine-2,5-dicarbohydrazide Cross-linking

Polymer Functional GroupCross-linking ChemistryTypical SolventpH RangeCatalyst/ActivatorTemperature (°C)
Aldehyde (-CHO)Hydrazone FormationAqueous Buffer5.0 - 6.5Mild Acid25 - 37
Ketone (C=O)Hydrazone FormationAqueous Buffer5.0 - 6.5Mild Acid25 - 50
Carboxylic Acid (-COOH)Amide FormationAqueous Buffer (non-amine)4.5 - 6.0EDC / NHS25

Table 2: Expected Effects of Cross-linking on Polymer Properties

PropertyMethod of AnalysisExpected Change After Cross-linkingRationale
Solubility Visual/Solvent TestDecrease / Becomes InsolubleFormation of an infinite polymer network.
Swelling Ratio Gravimetric AnalysisDecreaseHigher cross-link density restricts water uptake.
Glass Transition (Tg) DSCIncreaseReduced mobility of polymer chains.[1]
Thermal Stability TGAIncreaseCovalent bonds create a more stable network requiring more energy to decompose.[17]
Mechanical Strength Rheology/Tensile TestingIncreaseCovalent cross-links distribute applied stress more effectively.

References

  • Vertex AI Search. (n.d.). Carboxylic Acid Functional Group In Polymers.
  • ResearchGate. (n.d.). Solid-state NMR analysis of hydrogel cross-linkers.
  • Wende, F. J., et al. (2017). 1D NMR methods for determination of degree of cross-linking and BDDE substitution positions in HA hydrogels. Mendeley.
  • PubMed. (n.d.). Characterization of hydrogels using nuclear magnetic resonance spectroscopy.
  • PMC. (2024, March 17). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions.
  • ACS Applied Polymer Materials. (n.d.). Fabrication and In Situ Cross-Linking of Carboxylic-Acid-Functionalized Poly(Ester Amide) Scaffolds for Tissue Engineering.
  • Abstracts. (n.d.). Quantifying Crosslinking Density of Photopolymerized Hydrogels with NMR.
  • Biblio. (n.d.). HR-MAS NMR Spectroscopy as Versatile Tool for Hydrogel Characterization.
  • e-Publications@Marquette. (n.d.). Thermal Decomposition of Cross-linked Polybutadiene and its Copolymers.
  • AZoM. (2018, July 26). Thermal Analysis in Practice – Polymers.
  • ResolveMass Laboratories Inc. (n.d.). Crosslinked Polymer Analysis.
  • Winkler, E. L., & Parker, J. A. (n.d.). EFFECTS OF CROSS-LINK DENSITY AND POLYMER STRUCTURE ON THERMAL ANALYSIS OF PHENOL-FORMALDEHYDE POLYMERS. NASA Ames Research Center.
  • RSC Publishing. (2023, December 19). Educational series: characterizing crosslinked polymer networks.
  • PMC. (n.d.). Cross-Linkable Gelatins with Superior Mechanical Properties Through Carboxylic Acid Modification.
  • SciELO. (n.d.). Synthesis, characterization and thermal degradation of cross-linked polystyrene using the alkyne-functionalized esters as a cross-linker agent by click chemistry method.
  • Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry.
  • Industrial & Engineering Chemistry Research. (2026, January 19). Self-Cross-Linking Hybrid Protein-Acrylic Latexes through the Keto-Hydrazide Reaction.
  • Surface Science Western. (n.d.). Characterization of Cross-Linking Depth for Thin Polymeric Films Using Atomic Force Microscopy.
  • ResearchGate. (n.d.). Development of novel aqueous coatings which meet the requirements of ecology-conscious society: Novel cross-linking system based on the carbonyl-hydrazide reaction and its applications.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • PMC. (2015, February 6). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in pyridine-2,5-dicarbohydrazide synthesis

Welcome to the Technical Support Center for the synthesis of pyridine-2,5-dicarbohydrazide. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals seeking to trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pyridine-2,5-dicarbohydrazide. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot, optimize, and scale the production of this critical chemical intermediate.

Pyridine-2,5-dicarbohydrazide is a versatile building block widely used in the development of novel pharmaceuticals, functional materials, and agrochemicals[1]. The most reliable synthetic route involves a two-step sequence: the Fischer esterification of pyridine-2,5-dicarboxylic acid, followed by hydrazinolysis of the resulting diester intermediate[1].

Below, you will find a mechanistic workflow, self-validating experimental protocols, quantitative optimization data, and an expert-level FAQ to resolve common yield-limiting issues.

Experimental Workflow & Mechanistic Pathway

The synthesis relies on activating the relatively unreactive carboxylic acid groups by converting them into highly electrophilic ester moieties, which are then highly susceptible to nucleophilic acyl substitution by hydrazine.

SynthesisWorkflow A Pyridine-2,5-dicarboxylic acid (Starting Material) B Fischer Esterification Reagents: Absolute EtOH, Conc. H2SO4 Conditions: Reflux, 16h A->B C Diethyl pyridine-2,5-dicarboxylate (Reactive Intermediate) B->C D Hydrazinolysis Reagents: Hydrazine Hydrate (5-10 eq) Conditions: EtOH, Reflux, 3-8h C->D E Pyridine-2,5-dicarbohydrazide (Target Product) D->E

Workflow for the synthesis of pyridine-2,5-dicarbohydrazide from its dicarboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, do not proceed to the next step without confirming the validation checkpoints.

Step A: Synthesis of Diethyl Pyridine-2,5-dicarboxylate
  • Objective: Activate the carboxylate centers to enable efficient nucleophilic attack.

  • Methodology:

    • Suspend 2,5-pyridinedicarboxylic acid (1.0 eq) in a large excess of absolute ethanol (acting as both the solvent and the reactant)[1].

    • Slowly add concentrated sulfuric acid (catalytic and dehydrating agent) dropwise over 1.5 hours. Causality Note: Slow addition controls the exothermic nature of the reaction and prevents the degradation of the pyridine ring[1].

    • Reflux the mixture for 16 hours. To drive the equilibrium forward, continuously remove the ethanol/water azeotrope by distillation (e.g., adding benzene and distilling at 30-minute intervals)[1].

  • Self-Validation Checkpoint: The reaction is complete when the opaque suspension transitions into a clear, homogenous brown solution. This physical state change indicates the full conversion of the insoluble dicarboxylic acid into the highly soluble diethyl ester[1].

Step B: Hydrazinolysis to Pyridine-2,5-dicarbohydrazide
  • Objective: Convert the diester to the target dihydrazide via nucleophilic acyl substitution.

  • Methodology:

    • Dissolve the purified diethyl pyridine-2,5-dicarboxylate in absolute ethanol[1].

    • Add an excess of hydrazine hydrate (NH₂NH₂·H₂O, 5–10 equivalents) at room temperature[1],[2].

    • Heat the mixture to reflux and stir for 3 to 8 hours[3]. Causality Note: Thermal energy is required to overcome the activation barrier for complete di-substitution, while the massive excess of hydrazine ensures pseudo-first-order kinetics, preventing mono-substitution[4].

    • Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation.

    • Filter the precipitate and wash strictly with ice-cold ethanol to remove unreacted hydrazine.

  • Self-Validation Checkpoint: The product will precipitate as a solid during cooling. A successful synthesis is confirmed by a melting point exceeding 400 °C and the disappearance of the ester C=O stretch (~1720 cm⁻¹) in FTIR, replaced by distinct amide/hydrazide bands (~1645 cm⁻¹ and 1614 cm⁻¹)[4].

Quantitative Yield Optimization Data

The table below summarizes the impact of varying reaction conditions during the hydrazinolysis step on the final isolated yield and purity profile.

Hydrazine Hydrate (Eq)SolventTemp (°C)Time (h)Isolated Yield (%)Primary Impurity Profile
2.0Absolute EtOH78 (Reflux)845%Mono-hydrazide, Oligomers
5.0Absolute EtOH78 (Reflux)588%Trace mono-hydrazide
10.0 Absolute EtOH 78 (Reflux) 4 95 - 99% None detected
5.0Aqueous EtOH (90%)78 (Reflux)8< 30%Hydrolyzed carboxylic acid

Troubleshooting & FAQs

Q: Why is my overall yield lower than 60% after the final hydrazinolysis step? A: The root cause is almost always incomplete esterification in Step A. Fischer esterification is an equilibrium-driven process. If water is not continuously removed from the system (e.g., via azeotropic distillation), the equilibrium shifts backward, leaving unreacted dicarboxylic acid[1]. Because dicarboxylic acids do not condense efficiently with hydrazine, any unreacted acid from Step A will directly reduce your final yield in Step B[2].

Q: Why must I use a massive excess (5-10 equivalents) of hydrazine hydrate? A: Hydrazine is a bifunctional nucleophile. If you use stoichiometric amounts (2 equivalents), the newly formed mono-hydrazide intermediate can react with another ester molecule, leading to unwanted oligomerization or cross-linking. Using a large excess of hydrazine (5-10 eq) floods the system, ensuring pseudo-first-order kinetics. This drives the reaction exclusively toward the dihydrazide and completely suppresses intermolecular side reactions[1],[3].

Q: My product yield drops significantly during the final filtration and washing. What is happening? A: Pyridine-2,5-dicarbohydrazide has moderate solubility in warm alcohols and high solubility in water. If you wash the filter cake with aqueous solvents or room-temperature ethanol, you will dissolve and wash away your synthesized product. Always wash the final precipitate with strictly ice-cold absolute ethanol or diethyl ether to preserve the isolated yield.

Q: Can I perform the hydrazinolysis directly on the dicarboxylic acid to save time and skip the esterification step? A: No. Monopyridinecarboxylic and dicarboxylic acids do not condense efficiently with hydrazine in strong acids or neutral conditions[2]. This is due to the poor electrophilicity of the carboxylate carbon and the rapid formation of unreactive hydrazine salts. Activation via esterification to the diethyl or dimethyl ester is mandatory to establish a highly reactive electrophilic center for the nucleophilic attack by hydrazine[3],[2].

References[1] Benchchem. "Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 - Benchchem". Source: benchchem.com. URL: https://www.benchchem.com/product/b1154562[3] NIH / PubMed. "Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles". Source: nih.gov. URL:https://onlinelibrary.wiley.com/doi/10.1002/jbt.22006[2] ACS Publications. "An Efficient Pyridine- and Oxadiazole-Containing Hole-Blocking Material for Organic Light-Emitting Diodes: Synthesis, Crystal Structure, and Device Performance". Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/cm000741l[4] ResearchGate. "Synthesis of some novel pyridine compounds containing bis‐1,2,4‐triazole/thiosemicarbazide moiety... (PDF)". Source: researchgate.net. URL:https://www.researchgate.net/publication/321060938

Sources

Optimization

Overcoming poor solubility of pyridine-2,5-dicarbohydrazide in organic solvents

Welcome to the technical support guide for pyridine-2,5-dicarbohydrazide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for pyridine-2,5-dicarbohydrazide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this versatile building block. Its unique structure, while valuable for synthesis, presents specific solubility hurdles. This guide provides in-depth, field-tested solutions and explains the chemical principles behind them to empower you to overcome these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine-2,5-dicarbohydrazide so poorly soluble in common organic solvents like ethanol or acetone?

A: The poor solubility of pyridine-2,5-dicarbohydrazide stems from its molecular structure. It possesses strong intermolecular hydrogen bonding capabilities through its two hydrazide (-CONHNH₂) groups. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of a stable, high-lattice-energy crystal structure. Common non-polar or moderately polar organic solvents cannot effectively disrupt this strong network, resulting in low solubility. Furthermore, the molecule has both a basic pyridine nitrogen and the hydrazide functionalities, giving it a complex, zwitterionic character that prefers highly polar or protic environments.

Q2: What are the best initial solvents to try for dissolving pyridine-2,5-dicarbohydrazide?

A: For initial attempts, highly polar aprotic solvents are the most promising candidates. These solvents can effectively solvate the molecule and disrupt the intermolecular hydrogen bonds.

  • Dimethyl Sulfoxide (DMSO): Often the most effective solvent due to its high polarity and hydrogen bond accepting capability. It is a good starting point for many applications, including preparing stock solutions.[1]

  • N,N-Dimethylformamide (DMF): Another excellent choice, widely used in syntheses involving pyridine-dicarboxylate derivatives, such as in the formation of metal-organic frameworks (MOFs).[2][3]

It is always recommended to start with a small amount of your compound to test solubility before committing the bulk of your material.[1]

Q3: Can I heat the mixture to improve solubility? What are the risks?

A: Yes, gentle warming can significantly increase the solubility of pyridine-2,5-dicarbohydrazide in solvents like DMSO or DMF.[1] Increased thermal energy helps overcome the activation energy required to break down the crystal lattice.

Risks and Precautions:

  • Degradation: Hydrazide compounds can be thermally labile. Prolonged heating at high temperatures can lead to decomposition. It is crucial to monitor the solution for color changes that might indicate degradation.

  • Solvent Boiling Point: Be mindful of the boiling point of your chosen solvent.

  • Precipitation: The compound may precipitate out of the solution as it cools. If your experiment is conducted at room temperature, a heated dissolution might not be a stable solution.

A recommended approach is to warm the solution gently (e.g., 40-60°C) while stirring and then allow it to cool to your target temperature to see if it remains in solution.

Q4: How does pH modification affect the solubility of pyridine-2,5-dicarbohydrazide?

A: The pH of the solvent is a critical factor influencing solubility.[1][4] The molecule has multiple sites that can be protonated or deprotonated:

  • Acidic Conditions: Adding a small amount of a non-interfering acid (like acetic acid or dilute HCl) will protonate the basic pyridine nitrogen atom. This creates a cationic species, which often exhibits greatly enhanced solubility in polar protic solvents, including water.[1][5]

  • Basic Conditions: In the presence of a base (like ammonium bicarbonate or a mild organic base), the hydrazide N-H protons can be deprotonated, forming an anionic species. This is particularly effective for improving solubility in aqueous media.[1]

The principle is that charged species are generally more soluble in polar solvents than their neutral counterparts.[4] The lowest solubility is often observed at the isoelectric point (pI), where the net charge of the molecule is neutral.[1]

Q5: I'm working on a synthesis that is incompatible with DMSO or DMF. What are my options?

A: This is a common challenge. If highly polar aprotic solvents are not suitable, you can explore co-solvent systems or derivatization.

  • Co-Solvent Systems: Using a mixture of solvents can be effective. For example, adding a small amount of a highly polar solvent like DMSO to a less polar solvent might be sufficient to achieve dissolution without significantly altering the reaction conditions. For some hydrazide chemistries, a mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and acetic acid has been shown to be highly effective in dissolving poorly soluble peptide hydrazides for subsequent reactions.[6]

  • Derivatization: This is a more advanced strategy. You can temporarily or permanently modify the molecule to enhance its solubility. For instance, reacting the hydrazide with an aldehyde can form a hydrazone, which may have different solubility properties.[6][7] Another approach involves converting the carboxylic acid precursor, pyridine-2,5-dicarboxylic acid, into a more soluble ester form, like diethyl 2,5-pyridinedicarboxylate, before proceeding to the hydrazide.[8]

Troubleshooting Guide: Compound Won't Dissolve

This section provides a systematic workflow to address solubility issues during your experiments.

Troubleshooting Workflow

The following diagram outlines a logical progression of steps to take when you encounter poor solubility. Start with the simplest methods and proceed to more complex solutions as needed.

Solubility_Workflow cluster_0 Initial Steps cluster_1 Intermediate Methods cluster_2 Advanced Strategies start Start Compound: Pyridine-2,5-dicarbohydrazide solvent_choice Step 1: Solvent Selection Try high-polarity aprotic solvents (DMSO, DMF). start:f1->solvent_choice:f0 physical_methods Step 2: Physical Intervention Apply gentle heating (40-60°C) or sonication. solvent_choice:f1->physical_methods:f0 ph_adjustment Step 3: pH Modification Acidic Media: Add trace acid (e.g., AcOH) to protonate pyridine ring. Basic Media: Add trace base (e.g., NH₄HCO₃) to deprotonate hydrazide. physical_methods:f1->ph_adjustment:f0 co_solvent Step 4: Co-Solvent System Use a mixture of solvents (e.g., HFIP/AcOH or DMSO in another solvent). ph_adjustment:f1->co_solvent:f0 ph_adjustment:f2->co_solvent:f0 derivatization Step 5: Chemical Modification Consider temporary derivatization to a more soluble form (e.g., hydrazone). co_solvent:f1->derivatization:f0 end_node Problem Solved Proceed with experiment. derivatization:f1->end_node:f0

Caption: A step-by-step workflow for troubleshooting the solubility of pyridine-2,5-dicarbohydrazide.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

Objective: To identify a suitable solvent or solvent system for pyridine-2,5-dicarbohydrazide.

Materials:

  • Pyridine-2,5-dicarbohydrazide

  • Vials (e.g., 1.5 mL Eppendorf tubes or 4 mL glass vials)

  • A selection of solvents (see Data Summary Table below)

  • Vortex mixer

  • Magnetic stir plate and stir bars (optional)

  • Water bath or heating block

Procedure:

  • Aliquot: Weigh a small, consistent amount of pyridine-2,5-dicarbohydrazide (e.g., 1-2 mg) into several separate vials.

  • Solvent Addition: Add a measured volume of a single solvent (e.g., 100 µL) to the first vial. This gives an initial concentration target (e.g., 10-20 mg/mL).

  • Initial Mixing: Vortex the vial vigorously for 30-60 seconds. Visually inspect for dissolution.

  • Sonication/Heating: If the compound has not dissolved, place the vial in an ultrasonic water bath for 5-10 minutes or warm it gently (40-50°C) with stirring for 10-15 minutes.[1]

  • Observation: After treatment, allow the vial to return to room temperature. Observe if the compound remains dissolved or if it precipitates. Record your observations as "Insoluble," "Partially Soluble," or "Soluble."

  • Repeat: Repeat steps 2-5 for each solvent you wish to test.

  • pH Modification Test: For aqueous or alcohol-based solvents, repeat the test but add 1-2 µL of glacial acetic acid (acidic test) or use a 0.1M ammonium bicarbonate solution (basic test) as the solvent.[1]

Protocol 2: pH-Mediated Dissolution in an Aqueous Buffer

Objective: To dissolve pyridine-2,5-dicarbohydrazide in an aqueous buffer system by adjusting the pH.

Materials:

  • Pyridine-2,5-dicarbohydrazide

  • Deionized water

  • 0.1 M HCl or 0.1 M Acetic Acid

  • 0.1 M NaOH or 0.1 M Ammonium Bicarbonate

  • pH meter or pH strips

  • Magnetic stir plate and stir bar

Procedure:

  • Suspension: Add the desired amount of pyridine-2,5-dicarbohydrazide to a volume of deionized water to create a suspension.

  • Acidification: While stirring, add the acidic solution (e.g., 0.1 M HCl) dropwise. Monitor the suspension. As the pH drops, the pyridine nitrogen will become protonated, and the solid should begin to dissolve. Continue adding acid until the solid is fully dissolved.

  • Basification (Alternative): If acidification is not desired for your application, start with a fresh suspension and add the basic solution (e.g., 0.1 M NaOH) dropwise. As the pH rises, the hydrazide protons may be removed, and dissolution should occur.

  • Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back towards your target pH if needed. Be aware that as you approach the isoelectric point, the compound may precipitate.

  • Buffer Addition: If a buffered solution is required, you can dissolve the compound in water using pH adjustment first, and then add a concentrated buffer stock to reach the final desired composition.[1]

Data Summary

Direct quantitative solubility data for pyridine-2,5-dicarbohydrazide is not widely published. However, based on its structure and data from its parent compound, pyridine-2,5-dicarboxylic acid, the following qualitative solubility profile can be expected.

Solvent CategorySolvent ExampleExpected SolubilityRationale & References
Polar Aprotic DMSO, DMFSoluble to Highly Soluble These solvents are effective at disrupting the strong hydrogen bonding network of the molecule.[1][9] DMF is commonly used for MOF synthesis with related linkers.[2]
Polar Protic WaterSparingly Soluble (at neutral pH) Solubility is poor at neutral pH but can be significantly increased with pH adjustment (acidic or basic).[1][5][9]
Methanol, EthanolSlightly Soluble to Sparingly Soluble May require heating. Solubility is generally lower than in DMSO/DMF.[9][10]
Non-Polar Toluene, HexaneInsoluble These solvents cannot overcome the high crystal lattice energy of the polar compound.[11]
Ethers THF, Diethyl EtherInsoluble Lacks the polarity and hydrogen bonding capability to be effective.[7]
Halogenated Dichloromethane (DCM)Insoluble Generally not a suitable solvent for this class of compounds.[12]

References

  • BenchChem. (n.d.). Technical Support Center: TRH Hydrazide Solubility.
  • Ojima, I., et al. (2021). Late-Stage Solubilization of Poorly Soluble Peptides Using Hydrazide Chemistry. Organic Letters. ACS Publications.
  • Kawakami, T., et al. (n.d.). Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker. PubMed.
  • Plesniak, M. P., et al. (2013). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design. ACS Publications.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Metal-Organic Frameworks with 4-Bromopyridine-2,6-dicarbohydrazide.
  • BenchChem. (n.d.). An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Diethyl 2,5-Pyridinedicarboxylate in Organic Solvents.
  • ChemicalBook. (2026, January 13). 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5.
  • Google Patents. (n.d.). US9738602B2 - Processes for making hydrazides.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • BenchChem. (n.d.). Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI.
  • Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. (n.d.). Der Pharma Chemica.

Sources

Troubleshooting

Optimizing reflux time for pyridine-2,5-dicarbohydrazide and hydrazine hydrate reaction

Topic: Optimizing Reflux Time for the Synthesis of Pyridine-2,5-dicarbohydrazide Welcome to the Application Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reflux Time for the Synthesis of Pyridine-2,5-dicarbohydrazide

Welcome to the Application Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the hydrazinolysis reaction between pyridine-2,5-dicarboxylate esters (dimethyl or diethyl) and hydrazine hydrate to synthesize pyridine-2,5-dicarbohydrazide.

Part 1: Mechanistic Causality & Reaction Logic

The conversion of a pyridine-2,5-dicarboxylate ester to its corresponding dihydrazide proceeds via a step-wise nucleophilic acyl substitution. Hydrazine is an exceptionally potent nucleophile due to the α-effect (electronic repulsion between adjacent nitrogen lone pairs). However, the substitution of the first ester group alters the electronic environment of the pyridine ring, making the second ester group slightly less electrophilic.

Consequently, optimizing the reflux time at 78 °C (in ethanol) is a critical parameter[1]. Insufficient reflux leaves unreacted mono-ester intermediates, while excessive thermal exposure in the presence of hydrazine can lead to oxidative degradation or side reactions. The protocol below is designed as a self-validating system : the reaction's progress is continuously verified via Thin Layer Chromatography (TLC), and the successful endpoint is physically validated by the spontaneous precipitation of the highly polar product upon cooling.

Optimization Workflow

G A Diester + N2H4·H2O in EtOH B Reflux (78°C) A->B C TLC Monitoring (2h intervals) B->C D Diester Consumed? C->D E Continue Reflux D->E No F Cool to 0-5°C (Precipitation) D->F Yes E->B G Filter & Wash (Cold EtOH) F->G H Pyridine-2,5-dicarbohydrazide G->H

Logical workflow for optimizing the hydrazinolysis reflux time.

Part 2: Self-Validating Experimental Protocol

This standardized methodology utilizes self-validating checkpoints to ensure high-fidelity results and prevent premature reaction termination[2].

  • Preparation: Suspend 1.0 equivalent of dimethyl or diethyl pyridine-2,5-dicarboxylate in absolute ethanol (approx. 5–10 mL per gram of substrate).

  • Reagent Addition: Slowly add 5 to 10 equivalents of hydrazine hydrate (NH₂NH₂·H₂O) dropwise at room temperature. Causality: The massive excess drives the equilibrium forward and suppresses the formation of intermolecular polymeric hydrazides[2].

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 78 °C)[1].

  • Validation (TLC): Monitor the reaction every 2 hours using TLC (Suggested Eluent: DCM/MeOH 9:1). The starting diester will exhibit a high Rf, while the dihydrazide product will remain near the baseline due to its extreme polarity.

  • Isolation: Once the diester and mono-ester spots completely disappear, remove the heat source. Allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) to maximize precipitation[2].

  • Purification: Filter the resulting solid under vacuum, wash extensively with ice-cold absolute ethanol to remove residual hydrazine, and dry thoroughly under vacuum[2].

Part 3: Quantitative Optimization Data

The table below summarizes the causality between reflux time, conversion rates, and final product integrity based on standardized hydrazinolysis parameters.

Table 1: Effect of Reflux Time on Hydrazinolysis Yield and Purity (Standardized at 78 °C in EtOH)

Reflux Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC %)Mechanistic Observations
2.0 453085.0Significant mono-hydrazide intermediate present on TLC.
4.0 807292.5Faint diester and mono-ester spots remain.
6.0 >999198.5Optimal conversion ; pristine white precipitate formed upon cooling.
8.0 >998996.0Slight yellowing of the reaction mixture; marginal yield drop.
12.0 >998290.0Noticeable degradation; darker precipitate; excess hydrazine decomposition.
Part 4: Troubleshooting Guides & FAQs

Q: Why is a large excess of hydrazine hydrate (5–10 eq) necessary, and how does it affect the required reflux time? A: Hydrazine is a bifunctional nucleophile. Using a stoichiometric amount (2 equivalents) increases the probability of intermolecular cross-linking between diester molecules. A massive excess ensures pseudo-first-order kinetics, driving the equilibrium strictly toward the desired monomeric dihydrazide and significantly reducing the required reflux time to achieve full conversion[2].

Q: My TLC shows a persistent intermediate spot between the diester and the baseline. Should I extend the reflux time? A: Yes. This intermediate is the mono-hydrazide mono-ester. The first substitution occurs rapidly, but the second requires more thermal energy (reflux) due to the altered electronic distribution on the pyridine ring. Continue refluxing and monitoring every 2 hours until this spot disappears. Optimal time is typically around 6 hours[3].

Q: The product isn't precipitating upon cooling after 6 hours of reflux. What went wrong? A: This usually indicates either an over-diluted reaction mixture or excessive water content (often from using lower-grade hydrazine hydrate, e.g., 50% instead of 80–100%). Troubleshooting step: Concentrate the reaction mixture under reduced pressure to remove about 50% of the ethanol volume, then re-cool in an ice bath to induce crystallization.

Q: Does extending the reflux time beyond 8 hours improve the yield or purity? A: No. As demonstrated in Table 1, prolonged heating (e.g., 12 hours) leads to a decrease in both yield and purity. Extended thermal exposure in the presence of strong nucleophiles and bases can cause partial degradation of the pyridine ring or the newly formed hydrazide groups, resulting in a discolored (yellow/brown) product[1].

References
  • Bulut et al. (2026). Synthesis of some novel pyridine compounds containing bis‐1,2,4‐triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. ResearchGate.3

  • Benchchem Product Database. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3. Benchchem. 2

  • Ziaie et al. (2018). Synthesis and Biological Evaluation of 1,2,4-Triazoles and 1,3,4-Oxadiazoles Derivatives Linked to 1,4-Dihydropyridines Scaffold. ResearchGate. 1

Sources

Optimization

Preventing degradation of pyridine-2,5-dicarbohydrazide during long-term storage

Troubleshooting Guides, Mechanistic Insights, and Validated Protocols Welcome to the Technical Support Center. Pyridine-2,5-dicarbohydrazide is a critical bifunctional monomer utilized in the synthesis of covalent organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Mechanistic Insights, and Validated Protocols

Welcome to the Technical Support Center. Pyridine-2,5-dicarbohydrazide is a critical bifunctional monomer utilized in the synthesis of covalent organic frameworks (COFs) (1)[1], bis-1,2,4-triazoles, and pharmaceutical intermediates (2)[2]. However, its terminal hydrazide groups are highly nucleophilic and sensitive to environmental degradation. This guide provides causal explanations and self-validating protocols to ensure the structural integrity of your compound during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs (The "Why")

Understanding how your compound degrades is the first step in preventing it. Below is a visual map of the primary degradation pathways.

DegradationPathways PDC Pyridine-2,5-dicarbohydrazide (Intact API) Oxidation Oxidative Degradation (N2 loss, free radicals) PDC->Oxidation Catalyzed by Hydrolysis Hydrolytic Cleavage (Hydrazine release) PDC->Hydrolysis Triggered by Condensation Condensation (Hydrazone formation) PDC->Condensation Reacts with O2 Trace O2 / Cu(II), Fe(III) Light Exposure Oxidation->O2 H2O Moisture / pH extremes Hydrolysis->H2O Carbonyls Trace Aldehydes/Ketones in Solvents Condensation->Carbonyls

Fig 1: Primary degradation pathways of pyridine-2,5-dicarbohydrazide and environmental triggers.

Q1: Why does my pyridine-2,5-dicarbohydrazide turn yellow/brown over time, even in a sealed container? Answer: Color changes typically indicate oxidative degradation. Hydrazides undergo a multi-electron oxidation process to form nitrogen gas, water, and highly reactive radical intermediates, which subsequently polymerize into colored byproducts (3)[3]. Causality Insight: Even in seemingly sealed containers, trace oxygen trapped in the headspace can initiate the formation of hydrazyl radicals. This autoxidation is drastically accelerated by trace transition metal ions (especially Cu²⁺ and Fe³⁺) (4)[4]. If metal spatulas were used during transfer, microscopic metal contamination acts as an electron transfer agent, lowering the activation energy for oxidation.

Q2: I observed unexpected peaks in my LC-MS/NMR spectra, including free hydrazine and pyridine-2,5-dicarboxylic acid. What went wrong? Answer: This is the hallmark of hydrolytic cleavage. The hydrazide bond is susceptible to hydrolysis, particularly when exposed to fluctuating humidity and non-neutral pH microenvironments (5)[5]. Causality Insight: When stored at room temperature without a desiccant, ambient humidity adsorbs onto the crystalline powder. Micro-droplets of water facilitate nucleophilic attack on the carbonyl carbon, cleaving the C-N bond to release toxic and reactive hydrazine.

Q3: My compound failed to form a highly crystalline COF, despite NMR showing no hydrolysis. What is the hidden issue? Answer: You are likely experiencing premature condensation. Hydrazides are exceptional nucleophiles that will spontaneously react with trace aldehydes or ketones present in the laboratory atmosphere (e.g., acetone vapors from glassware cleaning) to form stable hydrazones. Causality Insight: This condensation caps the reactive ends of the pyridine-2,5-dicarbohydrazide, terminating COF polymerization prematurely and destroying the extended crystalline network (1)[1].

Part 2: Storage & Handling Protocols (The "How")

To mitigate oxidation, hydrolysis, and condensation, the storage environment must be strictly controlled according to the parameters below.

Table 1: Quantitative Storage Parameters for Pyridine-2,5-dicarbohydrazide

ParameterOptimal TargetCritical ThresholdMechanistic Rationale
Temperature -20°C> 4°CSuppresses thermal autoxidation kinetics and limits ambient moisture interaction.
Atmosphere 100% Argon/Nitrogen> 1% O₂Eliminates the oxygen required for radical formation and N₂ loss.
Humidity < 5% RH> 10% RHPrevents hydrolytic cleavage of the hydrazide bond back to carboxylic acid.
Container Amber GlassClear PlasticBlocks UV-catalyzed radical initiation; glass prevents O₂/H₂O permeation.
Metal Ions < 1 ppm (Cu, Fe)> 5 ppmPrevents transition-metal catalyzed oxidation (6)[6].
Step-by-Step Methodology: The "Triple-Seal" Long-Term Storage Protocol

Self-Validating Principle: This protocol uses a visual indicator (desiccant) and physical barriers to ensure environmental isolation. If the indicator changes color, the system has failed, validating the need for re-purification before use.

  • Lyophilization: Ensure the synthesized pyridine-2,5-dicarbohydrazide is completely dry. Lyophilize for at least 24 hours. Causality: Removes residual synthesis solvents (like hydrazine hydrate or ethanol) that could act as nucleophiles or hydrolysis mediators.

  • Inert Transfer: Inside a glovebox under an Argon atmosphere (<1 ppm O₂, <1 ppm H₂O), transfer the dry powder into a clean, acid-washed, and oven-dried amber glass vial. Causality: Use PTFE or ceramic spatulas—NEVER metal—to avoid trace Cu/Fe contamination which acts as an electron transfer agent for autoxidation.

  • Primary Seal: Cap the vial tightly with a PTFE-lined silicone septum cap. Wrap the seam tightly with Parafilm.

  • Secondary Seal (Desiccation): Place the amber vial inside a larger secondary container (e.g., a vacuum-sealable Mylar bag). Add a packet of indicating silica gel (blue to pink) and a commercial oxygen scavenger packet.

  • Vacuum Sealing & Storage: Vacuum seal the Mylar bag and store it immediately in a monitored -20°C freezer.

  • Validation Check: Upon retrieval, inspect the silica gel through the Mylar window. If it remains blue, the moisture barrier is intact. If it is pink, assume hydrolytic degradation has occurred.

Part 3: Pre-Experiment Analytical Validation Workflow

Before committing precious reagents to complex syntheses, you must validate the structural integrity of the stored batch.

ValidationWorkflow Start Sample Retrieval from -20°C Storage Equilibrate Equilibrate to Room Temp (Desiccated, 60 mins) Start->Equilibrate Dissolve Dissolve in Anhydrous Degassed DMSO-d6 Equilibrate->Dissolve Split Aliquot for Analysis Dissolve->Split NMR 1H-NMR Analysis (Check hydrazide protons) Split->NMR LCMS LC-MS Analysis (Check for N2H4 / Oxidation) Split->LCMS Decision Purity > 98%? NMR->Decision LCMS->Decision Proceed Proceed with Synthesis (e.g., COF formation) Decision->Proceed Yes Reject Discard & Re-synthesize or Recrystallize Decision->Reject No

Fig 2: Pre-experiment analytical validation workflow for retrieving stored compounds.

Step-by-Step Methodology: Thawing and Verification

Self-Validating Principle: This workflow acts as a strict analytical gatekeeper. If the compound fails these checks, the downstream experiment is aborted, saving time and resources.

  • Equilibration (Critical): Remove the sealed Mylar bag from the -20°C freezer. Do not open it. Allow it to sit at room temperature for at least 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, instantly initiating the hydrolysis you are trying to avoid.

  • Dissolution: Inside a fume hood, dissolve a 2 mg aliquot in anhydrous, degassed DMSO-d6.

  • ¹H-NMR Analysis: Check the integrity of the hydrazide protons (typically broad singlets around 4.5-5.0 ppm for -NH₂ and 10.0-10.5 ppm for -NH, depending on hydrogen bonding). Causality: A loss of integration here indicates oxidation or condensation.

  • LC-MS Analysis: Run a rapid LC-MS gradient. Look for the parent mass [M+H]⁺ at m/z 196.1. Causality: The presence of m/z 168 (loss of N₂) or m/z 181 (hydrolysis to mono-hydrazide) indicates irreversible degradation.

Sources

Reference Data & Comparative Studies

Validation

Pyridine-2,5-dicarbohydrazide vs pyridine-2,6-dicarbohydrazide coordination modes

An in-depth comparative analysis of pyridine-2,5-dicarbohydrazide (2,5-PDCH) and pyridine-2,6-dicarbohydrazide (2,6-PDCH) reveals a fascinating intersection of organic topology and transition metal coordination chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of pyridine-2,5-dicarbohydrazide (2,5-PDCH) and pyridine-2,6-dicarbohydrazide (2,6-PDCH) reveals a fascinating intersection of organic topology and transition metal coordination chemistry. As positional isomers, their slight structural variance dictates entirely divergent coordination behaviors—shifting the paradigm from discrete, highly stable mononuclear/trinuclear complexes to extended, multidimensional coordination polymers and Covalent Organic Frameworks (COFs).

This guide provides a rigorous, data-backed comparison of these two ligands, detailing the causality behind their coordination modes, supporting experimental protocols, and structural validation techniques.

Topological Divergence: The Causality of Coordination

The fundamental difference in the coordination chemistry of 2,5-PDCH and 2,6-PDCH is governed by steric constraints and the spatial orientation of their donor atoms.

  • 2,6-PDCH (Convergent Topology): The carbohydrazide moieties are positioned at the 2- and 6-positions of the pyridine ring. This creates a highly convergent binding pocket. The central pyridine nitrogen, flanked by the oxygen and nitrogen atoms of the hydrazide groups, acts as a versatile tridentate "pincer" ligand[1]. This geometry perfectly accommodates single metal ions (such as Cu²⁺, Co²⁺, or Zn²⁺), forming highly stable 5- or 6-membered chelate rings in a meridional coordination geometry[2].

  • 2,5-PDCH (Divergent Topology): In the 2,5-isomer, the carbohydrazide groups are located in a para-like spatial relationship. It is sterically impossible for both carbohydrazide arms to chelate the same metal center alongside the pyridine nitrogen. Consequently, 2,5-PDCH acts as a divergent, bridging ligand. This forces the metal centers to link across multiple ligand nodes, driving the self-assembly of 1D, 2D, or 3D coordination polymers and porous frameworks[3].

CoordinationTopology Ligand Pyridine-dicarbohydrazide (PDCH) Iso26 2,6-PDCH (Convergent Geometry) Ligand->Iso26 Iso25 2,5-PDCH (Divergent Geometry) Ligand->Iso25 Coord26 Tridentate Pincer (Chelating O,N,O / N,N,N) Iso26->Coord26 Steric allowance Coord25 Multi-nodal Bridging (Non-chelating) Iso25->Coord25 Steric restriction Result26 Discrete Complexes (e.g., Trinuclear Cu²⁺) Coord26->Result26 Result25 Extended Networks (e.g., AH-COFs, Polymers) Coord25->Result25

Topological divergence of PDCH isomers dictating discrete vs. polymeric coordination modes.

Comparative Data Matrix

The following table summarizes the quantitative and qualitative performance metrics of both ligands based on recent crystallographic and spectroscopic data.

ParameterPyridine-2,6-dicarbohydrazide (2,6-PDCH)Pyridine-2,5-dicarbohydrazide (2,5-PDCH)
Primary Coordination Mode Tridentate Pincer (Chelating)[1]Bidentate / Tridentate Bridging[3]
Resulting Architecture Discrete mononuclear or trinuclear complexes[2]1D/2D/3D Coordination Polymers, COFs[3]
Typical Metal Geometry Octahedral, Square Planar, Trigonal Bipyramidal[4]Tetrahedral, Octahedral (Polymeric nodes)
Key Applications Photocatalysis (organic dye degradation)[2], Antimicrobial agents[5]Heterogeneous Catalysis, CO₂ Cycloaddition, Porous Materials[3]
Precursor for Synthesis Diethyl 2,6-pyridinedicarboxylate[6]Dimethyl 2,5-pyridinedicarboxylate[7]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The synthesis of the ligand is verified by intermediate physical state changes, and the final complexation is validated through distinct spectroscopic shifts.

Protocol A: Synthesis of the Ligands (Hydrazinolysis)

Both isomers are synthesized via a highly efficient, solvent-minimized hydrazinolysis of their respective ester precursors.

  • Precursor Preparation:

    • For 2,6-PDCH: Dissolve 11.38 mmol of diethyl 2,6-pyridinedicarboxylate in a minimal amount of absolute ethanol[6].

    • For 2,5-PDCH: Dissolve 11.38 mmol of dimethyl 2,5-pyridinedicarboxylate in absolute ethanol[7].

  • Nucleophilic Acyl Substitution: Add an excess of hydrazine hydrate (98%, ~2 mL) dropwise to the solution at room temperature[6]. Causality: The excess hydrazine drives the equilibrium forward and prevents the formation of mono-substituted byproducts.

  • Thermal Activation: Reflux the mixture for 5 hours. The reaction transitions from a clear solution to a suspension as the highly polar dicarbohydrazide precipitates.

  • Isolation: Remove 80% of the solvent in vacuo. Add 20 mL of cold distilled water and chill the mixture at -10°C for 8 hours to maximize crystallization[6].

  • Validation: Filter the white crystalline product, wash with cold ethanol, and dry. Yields typically range from 80% to 95%[6],[7]. Confirm purity via FTIR (appearance of strong N-H stretching bands at ~3304 and 3203 cm⁻¹)[8].

Protocol B: Complexation & Framework Assembly

Pathway 1: Discrete Trinuclear Cu(II) Complexes via 2,6-PDCH

  • Schiff Base Condensation (Optional but common): React 2,6-PDCH with an aldehyde (e.g., salicylaldehyde) to extend the conjugated system and tune the electronic properties[9].

  • Metalation: Dissolve the ligand in DMF/Methanol. Add a stoichiometric amount of Cu(NO₃)₂·3H₂O (typically 1:3 Ligand:Metal ratio for trinuclear complexes)[2].

  • Crystallization: Allow the solution to undergo slow evaporation at room temperature. Dark green/blue crystals of the trinuclear copper unit will form, connected through nitrate or solvent bridging[2].

Pathway 2: Acetylhydrazone-Linked COF (AH-COF) via 2,5-PDCH

  • Condensation: React 2,5-PDCH with a ketone monomer such as 2,2′,6,6′-tetraacetyl-4,4′-bipyridine (TABPY) in a solvent mixture under open-air, stirred conditions for 30 minutes[3].

  • Framework Metalation: Introduce Zn²⁺ or Cu²⁺ salts to the highly crystalline AH-COF. The divergent 2,5-PDCH nodes will coordinate the metal ions within the porous framework, creating a robust heterogeneous catalyst[3].

ExperimentalWorkflow Start Diester Precursor (Dimethyl/Diethyl Pyridine-dicarboxylate) Hydrazinolysis Hydrazinolysis Workflow (NH₂NH₂·H₂O, EtOH, Reflux 5h) Start->Hydrazinolysis Isol Isolation & Recrystallization (Yield: 80-95%) Hydrazinolysis->Isol Split Isol->Split Path26 2,6-PDCH Pathway + Transition Metals (Cu²⁺, Co²⁺) Split->Path26 Path25 2,5-PDCH Pathway + Ketones/Metals (COF Assembly) Split->Path25 Char26 SC-XRD & Spectroscopic Validation of Discrete Units Path26->Char26 Char25 XPS, EXAFS & PXRD Validation of Porous Frameworks Path25->Char25

Self-validating experimental workflow for the synthesis and characterization of PDCH metal complexes.

Characterization & Validation Logic

To ensure the scientific integrity of the synthesized complexes, researchers must employ a multi-tiered characterization approach:

  • Fourier-Transform Infrared Spectroscopy (FTIR): The shift of the carbonyl (C=O) stretching frequency (typically from ~1700 cm⁻¹ in the free ligand to lower wavenumbers) and the alteration of the azomethine/amide nitrogen bands provide primary evidence that the metal ion has successfully coordinated to the O and N donor sites[9].

  • Single-Crystal X-Ray Diffraction (SC-XRD): This is the definitive method for proving the topology. For 2,6-PDCH complexes, SC-XRD will reveal the discrete pincer geometry[4]. For 2,5-PDCH, it will expose the extended 1D/2D/3D polymeric lattice[3].

  • X-ray Photoelectron Spectroscopy (XPS) & EXAFS: Highly critical for 2,5-PDCH-based COFs. Because these frameworks are insoluble, XPS and Extended X-ray Absorption Fine Structure (EXAFS) are required to map the exact coordination environment and valence states of the incorporated metal centers (e.g., confirming the Zn²⁺ coordination sphere within the AH-COF pores)[3].

References

  • Longdom Publishing. Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicarbohydrazide. Retrieved from [Link]

  • Dalton Transactions (RSC). The influence of different coordination environments on one-dimensional Cu(II) coordination polymers for the photo-degradation of organic dyes. Retrieved from [Link]

  • Journal of the American Chemical Society (JACS). Rapid Crystallization and Versatile Metalation of Acetylhydrazone-Linked Covalent Organic Frameworks for Heterogenous Catalysis. Retrieved from [Link]

  • ResearchGate. Synthesis of some novel pyridine compounds containing bis‐1,2,4‐triazole/thiosemicarbazide moiety and investigation of their antioxidant properties. Retrieved from [Link]

  • ResearchGate. Bivalent transition metal complexes of pyridine-2,6-dicarbohydrazide: Structural characterization, cyclic voltammetry and biological studies. Retrieved from [Link]

  • ResearchGate. Structural study of pyridine-2,6-dicarbohydrazide nitrate salt. Retrieved from [Link]

  • ResearchGate. Efficient Synthesis of Some Novel Symmetrical and Unsymmetrical Pyridine Bis-1,2,4-triazoles and Bis-1,3,4-thiadiazoles. Retrieved from [Link]

  • IMP Kiev. Synthesis and Characterization of Two Ligand Polydentals and Their Complexes with Cobalt(II) and Copper(II). Retrieved from[Link]

Sources

Comparative

HPLC-MS purity validation methods for pyridine-2,5-dicarbohydrazide

HPLC-MS Purity Validation for Pyridine-2,5-Dicarbohydrazide: A Comparative Guide to HILIC vs. Reversed-Phase Methods The Physicochemical Challenge of Pyridine-2,5-Dicarbohydrazide Pyridine-2,5-dicarbohydrazide is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC-MS Purity Validation for Pyridine-2,5-Dicarbohydrazide: A Comparative Guide to HILIC vs. Reversed-Phase Methods

The Physicochemical Challenge of Pyridine-2,5-Dicarbohydrazide

Pyridine-2,5-dicarbohydrazide is a highly polar, nitrogen-rich intermediate critical in the synthesis of bis-mercaptotriazoles, thiosemicarbazides, and multi-drug resistant (MDR) antimicrobial agents [1]. Structurally, it features a central pyridine ring flanked by two carbohydrazide moieties. This high density of basic nitrogen atoms makes the molecule extremely polar and prone to complexation.

Validating the purity of this compound via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is essential for downstream synthetic success. However, its unique physicochemical properties present significant chromatographic challenges that render standard analytical approaches ineffective.

Mechanistic Comparison: Why Traditional RPLC Fails and HILIC Excels

In traditional Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. Alkyl phases like C18 are the default starting point for method development, but highly polar analytes exhibit low affinity for these nonpolar surfaces, resulting in rapid elution near the void volume [2].

Furthermore, the basic nitrogen atoms on the pyridine ring and hydrazide moieties interact via secondary ion-exchange mechanisms with residual acidic silanols (Si-O⁻) on the silica support. This causality leads to severe peak tailing and compromised resolution. While ion-pairing reagents can artificially increase hydrophobicity, they severely suppress electrospray ionization (ESI) and are notoriously incompatible with mass spectrometry[3].

Hydrophilic Interaction Liquid Chromatography (HILIC) resolves this by utilizing a polar stationary phase (such as Amide or Diol) and an organic-rich mobile phase. The stationary phase absorbs water from the eluent to form an immobilized aqueous layer. Analytes partition between the moving organic-rich bulk phase and this stagnant water layer [4]. Because HILIC mobile phases have a high organic content (>70% Acetonitrile), they significantly lower surface tension, improving droplet desolvation in the ESI source. This yields taller peaks, reduced background noise, and superior signal-to-noise (S/N) ratios[2].

Workflow A Analyte Profiling Pyridine-2,5-dicarbohydrazide B Column Selection HILIC vs. RP-C18 A->B C1 RPLC (C18) Poor Retention, Tailing B->C1 C2 HILIC (Amide/Diol) Strong Retention, Sharp Peaks B->C2 D Mobile Phase Optimization Buffer & pH Tuning C2->D E MS/MS Parameter Tuning Positive ESI Mode D->E F Method Validation ICH Q2(R1) Guidelines E->F

HPLC-MS method development workflow for highly polar pyridine-hydrazide derivatives.

Self-Validating Experimental Protocols

To objectively compare RPLC and HILIC, the following step-by-step methodologies must be executed. This protocol is designed as a self-validating system: it includes built-in System Suitability Tests (SST) to ensure the column chemistry and MS source are functioning optimally before data acquisition.

Step 1: System Suitability & Equilibration (The Self-Validation Check)

  • Causality: HILIC columns require significantly longer equilibration times than RPLC columns to establish a stable immobilized water layer.

  • Action: Flush the HILIC column with at least 20 column volumes of the initial mobile phase. Inject a blank, followed by five consecutive injections of a 1 µg/mL standard. The system is validated for use only when the Retention Time Relative Standard Deviation (RSD) is < 2.0%.

Step 2: Sample Preparation

  • Causality: In HILIC, the mobile phase starts with a high organic concentration. If the sample is dissolved in 100% water (a strong eluting solvent in HILIC), the injection plug will disrupt the immobilized water layer, causing severe peak fronting or splitting.

  • Action: Dissolve pyridine-2,5-dicarbohydrazide in a diluent of 75% Acetonitrile / 25% Water to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions (HILIC vs. RPLC)

  • HILIC Method (Optimized):

    • Column: Amide-bonded silica (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: Ammonium formate controls the pH to ensure consistent ionization without precipitating in the MS source[4].

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 95% B to 50% B over 8 minutes. (Note: HILIC gradients run from high organic to high aqueous).

  • RPLC Method (Baseline Comparison):

    • Column: C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

Step 4: Mass Spectrometry (ESI-MS) Parameters

  • Mode: Positive ESI (The basic nitrogens readily accept protons to form [M+H]⁺ ions).

  • Target m/z: 196.08 (Calculated for C₇H₉N₅O₂ + H⁺).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

Mechanism A Pyridine-2,5-dicarbohydrazide (Highly Polar, Basic) B1 Reversed-Phase (C18) A->B1 B2 HILIC Mode A->B2 C1 Hydrophobic Partitioning (Weak interaction) B1->C1 C2 Water Layer Partitioning & Electrostatic Interaction B2->C2 D1 Early Elution & Peak Tailing C1->D1 D2 Optimal Retention & Symmetry C2->D2

Chromatographic retention mechanisms for pyridine-2,5-dicarbohydrazide.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the performance of the traditional RPLC method versus the optimized HILIC method for pyridine-2,5-dicarbohydrazide.

Analytical ParameterRPLC (C18 Column)HILIC (Amide Column)Performance Shift
Retention Time (tR) 0.8 min (Void volume)4.5 min+ 460% (Optimal retention)
Peak Asymmetry (As) 2.4 (Severe tailing)1.05 (Highly symmetrical)Resolved (Silanol shielding)
Theoretical Plates (N) < 2,500> 18,000+ 620% (Sharper peaks)
MS Signal Intensity 1.2 x 10⁴ (Suppressed)8.5 x 10⁵ (Enhanced)+ 70X (Better desolvation)
Matrix Effect / Co-elution High risk (Elutes with salts)Low riskMinimized

Validation Metrics (ICH Q2(R1) Standards)

When validating the HILIC-MS method for regulatory or publication purposes, the system demonstrates superior metrics across the board:

  • Linearity: The HILIC method achieves an R² > 0.999 over a dynamic range of 0.1 to 50 µg/mL. The RPLC method fails to achieve linearity above 10 µg/mL due to column overloading and detector saturation from peak tailing.

  • Limit of Detection (LOD): The enhanced ESI efficiency in the organic-rich HILIC mobile phase pushes the LOD down to 5 ng/mL, compared to 150 ng/mL in RPLC.

  • Precision: Provided the HILIC column is properly equilibrated (as defined in Step 1), intra-day precision yields an RSD of 1.2%, proving the method is robust and reproducible.

Conclusion

For the purity validation of highly polar, basic compounds like pyridine-2,5-dicarbohydrazide, HILIC-MS is objectively superior to traditional RPLC. By leveraging polar partitioning and organic-rich mobile phases, HILIC resolves the fundamental issues of poor retention, peak tailing, and MS signal suppression. Adhering to strict sample diluent matching and proper column equilibration ensures a self-validating, highly sensitive analytical workflow.

References

  • ResearchGate. Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Available at: [Link]

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at:[Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

Sources

Validation

Comparative Thermal Analysis (TGA) of Pyridine-2,5-Dicarbohydrazide Polymers: A Definitive Guide

For researchers and materials scientists developing high-performance architectures—ranging from heterogeneous catalysts to heat-resistant membranes—the selection of the right monomer is critical. Pyridine-2,5-dicarbohydr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and materials scientists developing high-performance architectures—ranging from heterogeneous catalysts to heat-resistant membranes—the selection of the right monomer is critical. Pyridine-2,5-dicarbohydrazide has emerged as a highly versatile building block. Its unique combination of a rigid heteroaromatic ring and dual carbohydrazide functional groups allows it to be polymerized into various structural classes, including Covalent Organic Frameworks (COFs), Coordination Polymers (CPs), and linear polyamides.

This guide provides an objective, data-backed comparison of the thermal stability of these polymer classes using Thermogravimetric Analysis (TGA). By understanding the mechanistic drivers behind their thermal degradation, researchers can make informed, causality-driven choices for high-temperature applications.

Mechanistic Drivers of Thermal Stability

The thermal resilience of pyridine-2,5-dicarbohydrazide-derived polymers is not accidental; it is governed by specific stereoelectronic and structural factors[1]:

  • The Pyridine Ring (Rigidity & Stacking): The heteroaromatic backbone imparts significant mechanical and thermal rigidity. In 2D and 3D frameworks, the nitrogen atom in the pyridine ring acts as a potent hydrogen-bond acceptor and a metal-coordination site, while the aromatic ring itself engages in extensive π−π stacking. This non-covalent cross-linking requires substantial thermal energy to disrupt.

  • The Dicarbohydrazide Linkage (Dynamic to Kinetic Trapping): When reacted with aldehydes or ketones, the carbohydrazide groups form robust acylhydrazone bonds. In COFs, these linkages benefit from dynamic covalent chemistry during crystallization but lock into highly stable, irreversible networks once fully formed[2]. In coordination polymers, the oxygen and nitrogen atoms act as multidentate chelators, anchoring metal nodes securely[3].

Comparative TGA Performance Analysis

To objectively evaluate these materials, we must compare their thermogravimetric profiles. TGA measures mass loss as a function of temperature, revealing desolvation events, bond cleavage, and backbone carbonization.

Class I: Acetylhydrazone-Linked COFs (AH-COFs)

Recent advancements have utilized pyridine-2,5-dicarbohydrazide to synthesize acetylhydrazone-linked COFs (e.g., AH-COF-3)[4]. These materials exhibit exceptional thermal stability , with decomposition temperatures ( Td​ ) ranging from 370 °C to 430 °C[2].

  • Causality: The high stability surpasses most conventional acylhydrazone COFs because the acetylhydrazone linkages are sterically protected, and the highly crystalline 2D sheets are stabilized by dense interlayer hydrogen bonding and π−π interactions.

Class II: Coordination Polymers (CPs) / Metal-Organic Frameworks

When pyridine-2,5-dicarbohydrazide (or its dicarboxylate analog) is coordinated with transition metals (e.g., Zn, Co, Ni), the resulting CPs display a distinct, step-wise degradation profile[3].

  • Causality: The initial weight loss (typically between 50 °C and 150 °C) is often misinterpreted as degradation; however, it is strictly the endothermic desolvation of lattice and coordinated water molecules[1]. True framework collapse—driven by the breaking of metal-ligand coordination bonds—typically occurs between 300 °C and 350 °C, depending on the Lewis acidity of the metal node.

Class III: Linear Polyamides and Polyhydrazides

Polycondensation of pyridine-2,5-dicarboxylic acid derivatives with aromatic diamines yields linear polyamides[5]. These polymers show moderate-to-high thermal stability, with the onset of degradation typically occurring around 295 °C to 315 °C[6].

  • Causality: Unlike COFs and CPs, linear polyamides lack infinite 2D/3D covalent or coordination cross-linking. Their thermal stability relies entirely on the strength of the backbone amide bonds and inter-chain hydrogen bonding. Once the thermal energy exceeds the dissociation energy of the amide linkage, rapid chain scission occurs.

Quantitative Data Comparison

The table below summarizes the critical TGA parameters across the three polymer architectures.

Polymer ArchitectureExample MaterialDesolvation Range (°C)Onset of Degradation ( Td5%​ )Max Degradation Rate ( Tmax​ )Char Yield at 800 °C (N 2​ )
AH-COFs AH-COF-3Negligible370 - 430 °C~450 °C40 - 55%
Coordination Polymers Zn/Co-CPs50 - 150 °C300 - 350 °C~380 °C25 - 35% (Metal Oxides)
Linear Polyamides PA-3a to 3f< 100 °C (Surface H 2​ O)295 - 315 °C~340 °C10 - 58%

Visualizing Thermal Degradation

The structural breakdown of these polymers follows a predictable thermodynamic pathway. The diagram below illustrates the logical progression of thermal degradation.

Degradation_Pathway P Polymer Matrix (Pyridine-2,5-dicarbohydrazide) S1 Desolvation (50 - 150 °C) P->S1 S2 Linker Cleavage (300 - 430 °C) S1->S2 W H2O / Solvent Loss S1->W S3 Carbonization (> 450 °C) S2->S3 C Bond Dissociation S2->C R Char Formation S3->R

Three-stage thermal degradation pathway of pyridine-2,5-dicarbohydrazide polymers.

Self-Validating Experimental Protocol for TGA

To ensure trustworthiness and reproducibility, TGA must be conducted as a self-validating system. The following step-by-step methodology complies with for compositional analysis by thermogravimetry[7].

Step-by-Step Methodology
  • Instrument Calibration (Validation Step): Calibrate the TGA thermocouple using Curie point reference standards (e.g., Alumel and Nickel) to ensure temperature accuracy within ±2 °C[7].

  • Baseline Correction: Run an empty alumina or platinum crucible through the exact thermal profile. Causality: This subtracts buoyancy effects and baseline drift caused by changing gas densities at high temperatures.

  • Sample Preparation: Weigh 5.0 to 10.0 mg of the polymer sample into the crucible. Ensure the sample is spread evenly. Causality: A thin, uniform layer prevents thermal gradients and mass-transfer limitations (e.g., trapped volatile gases artificially delaying weight loss).

  • Atmosphere Purge: Purge the furnace with high-purity Nitrogen (N 2​ ) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere prevents premature oxidative degradation, ensuring the recorded mass loss is purely due to thermal decomposition[8].

  • Isothermal Hold: Heat the sample to 100 °C and hold for 10 minutes. Causality: This isolates the loss of physically adsorbed surface moisture from actual structural degradation.

  • Thermal Ramping: Ramp the temperature from 100 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition & DTG Analysis: Record the mass loss curve (TGA) and calculate the first derivative (DTG). The DTG peaks accurately pinpoint the Tmax​ (maximum rate of decomposition) for each structural component.

TGA_Workflow N1 Sample Prep (Desiccation) N2 N2 Purge (50 mL/min) N1->N2 N3 Thermal Ramp (10 °C/min) N2->N3 N4 Data Acquisition (Weight vs Temp) N3->N4 N5 DTG Analysis (Baseline Corrected) N4->N5

Step-by-step TGA workflow for polymer analysis under ASTM E1131 standards.

Conclusion

For applications demanding extreme thermal stability, Acetylhydrazone-Linked COFs (AH-COFs) derived from pyridine-2,5-dicarbohydrazide are the superior choice, outperforming both coordination polymers and linear polyamides by nearly 100 °C in degradation onset[4]. However, if the application requires specific metal-site catalysis, Coordination Polymers offer a viable alternative, provided the operational temperature remains below the 300 °C framework collapse threshold[3]. By strictly adhering to standardized TGA protocols, researchers can accurately map these thermal boundaries and optimize their material synthesis workflows.

References

  • Title: Rapid Crystallization and Versatile Metalation of Acetylhydrazone-Linked Covalent Organic Frameworks for Heterogenous Catalysis Source: Journal of the American Chemical Society (2025) URL: [Link]

  • Title: Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis Source: Inorganic Chemistry (ACS Publications, 2022) URL: [Link]

  • Title: Synthesis and characterization of new thermally stable polyamides based on 2,5-pyridine dicarboxylic acid and aromatic diamines Source: Journal of the Chilean Chemical Society / ResearchGate (2009) URL: [Link]

  • Title: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry Source: ASTM International URL: [Link]

Sources

Comparative

Structural Elucidation of Pyridine-2,5-dicarbohydrazide: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Alternative Modalities

Executive Summary Pyridine-2,5-dicarbohydrazide is a highly versatile building block in modern chemical synthesis. Typically synthesized via the reaction of dimethyl pyridine-2,5-dicarboxylate with hydrazine hydrate , it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine-2,5-dicarbohydrazide is a highly versatile building block in modern chemical synthesis. Typically synthesized via the reaction of dimethyl pyridine-2,5-dicarboxylate with hydrazine hydrate , it serves as a critical precursor for biologically active 4,5-disubstituted bis-mercaptotriazoles and thiosemicarbazides . Furthermore, its unique geometry allows it to act as an asymmetric tritopic ligand in the coordination-driven self-assembly of complex supramolecular structures, such as hexahedral nanocages .

Given its multiple hydrogen-bond donors and acceptors, confirming the exact 3D solid-state conformation, tautomeric state, and intermolecular networking of pyridine-2,5-dicarbohydrazide is paramount. As a Senior Application Scientist, I have structured this guide to objectively compare Single-Crystal X-ray Diffraction (SCXRD) with alternative analytical methods, providing a field-proven, self-validating framework for structural validation.

The Analytical Challenge: Modality Comparison

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routine in drug development and materials science, they fall short of providing complete 3D spatial resolution for solid-state materials.

  • Solution NMR & MS: These methods perfectly confirm molecular weight and solution-state connectivity (e.g., confirming the presence of the hydrazide NH2​ protons). However, once dissolved, the sample loses all solid-state conformational data and intermolecular hydrogen-bonding context.

  • Powder X-Ray Diffraction (PXRD): PXRD analyzes a bulk collection of randomly oriented microcrystals, producing a 1D diffraction pattern of concentric rings compressed into an intensity vs. plot . It is excellent for phase identification and confirming bulk purity , but solving a de novo structure from powder data is mathematically complex due to severe peak overlap .

  • Single-Crystal X-Ray Diffraction (SCXRD): SCXRD remains the undisputed gold standard. By directing a monochromatic X-ray beam at a single, well-ordered crystal, SCXRD provides comprehensive 3D reciprocal space data. This allows for the direct and precise determination of absolute atomic coordinates, bond lengths, and angles without relying on prior structural models [[1]]([Link]).

Table 1: Comparative Analytical Metrics for Structural Validation
Analytical ModalityPrimary OutputDimensionalityResolution LimitPrimary Limitation
SCXRD Absolute atomic coordinates, bond lengths, angles3DAtomic (< 0.8 Å)Requires a pristine 0.1–0.2 mm single crystal.
PXRD Intensity vs. diffraction pattern1D ProjectionPhase/LatticePeak overlap prevents routine de novo structure solution.
Solid-State NMR Chemical shifts ( 13C , 15N )1DFunctional GroupCannot determine exact 3D spatial geometry or bond lengths.
Solution NMR Chemical shifts, J-coupling1DMolecularCompletely loses solid-state intermolecular context.

Expertise & Experience: The Causality of Experimental Design

Achieving a self-validating SCXRD result begins long before the sample reaches the diffractometer. The causality behind our protocol choices dictates the quality of the final structural model.

1. Thermodynamic vs. Kinetic Crystallization Pyridine-2,5-dicarbohydrazide is highly polar and prone to rapid precipitation. Rapid precipitation (kinetic control) yields amorphous aggregates or microcrystalline powders suitable only for PXRD. To obtain the requisite 0.1–0.2 mm single crystals for SCXRD , we must employ slow solvent evaporation (thermodynamic control). This allows the carbohydrazide groups time to form ordered, reversible intermolecular hydrogen bonds, minimizing crystal defects.

2. Cryogenic Data Collection Collecting diffraction data at cryogenic temperatures (e.g., 100 K) is not merely a preference; it is a mechanistic necessity. Cryocooling minimizes the thermal vibration of atoms (reducing the Debye-Waller factor). This sharpens the diffraction spots and is critical for accurately locating the highly mobile, low-electron-density hydrogen atoms on the hydrazide moieties.

Mandatory Visualization: Analytical Workflow

G Synthesis Pyridine-2,5-dicarbohydrazide Synthesis Crystallization Single Crystal Growth (Thermodynamic Control) Synthesis->Crystallization High Purity Solute PXRD PXRD Analysis (1D Bulk Phase Purity) Synthesis->PXRD Bulk Powder NMR Solution NMR / MS (Molecular Connectivity) Synthesis->NMR Dissolved Sample SCXRD SCXRD Analysis (3D Absolute Structure) Crystallization->SCXRD 0.1-0.2 mm Crystal Validation Comprehensive Structural Validation SCXRD->Validation Atomic Coordinates PXRD->Validation Phase Fingerprint NMR->Validation Functional Groups

Analytical workflow for the structural validation of pyridine-2,5-dicarbohydrazide.

Protocol: Self-Validating SCXRD Workflow

To ensure scientific integrity, every step of the SCXRD workflow must contain internal validation checks.

Step 1: Thermodynamic Crystallization
  • Action: Dissolve 50 mg of synthesized pyridine-2,5-dicarbohydrazide in 5 mL of a DMF/ethanol (1:1) mixture. Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial.

  • Causality: Filtration removes heterogeneous nucleation sites (e.g., microscopic dust), ensuring that crystal growth is driven purely by thermodynamic supersaturation rather than kinetic trapping. Puncture the vial cap with a single needle hole and leave undisturbed at 20 °C for 7–10 days.

Step 2: Crystal Selection and Mounting
  • Action: Submerge the harvested crystals in inert perfluoropolyether (Paratone-N) oil. Select a single, uncracked crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized light microscope.

  • Self-Validation: The crystal must exhibit uniform extinction of polarized light every 90° of rotation. Non-uniform extinction indicates a twinned or polycrystalline sample , which would mathematically confound the structure solution. Mount the crystal on a polyimide micro-loop and immediately transfer it to the diffractometer's cold stream (100 K).

Step 3: Data Collection
  • Action: Utilize a diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα, λ=1.54184 Å) and a photon-counting detector. Collect a full sphere of data using ω and ϕ scans.

  • Causality: Cu Kα radiation provides higher diffraction intensity for small organic molecules compared to Mo Kα, drastically enhancing the signal-to-noise ratio for the lighter carbon, nitrogen, and oxygen atoms present in pyridine-2,5-dicarbohydrazide.

Step 4: Structure Solution, Refinement, and Internal Validation
  • Action: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

Table 2: SCXRD Self-Validation Thresholds

A structurally valid model must meet the following strict internal criteria before publication or downstream use:

Validation ParameterTarget ThresholdMechanistic Significance
R1 (Unweighted R-factor) < 5.0%Measures the agreement between the observed diffraction data and the calculated structural model.
wR2 (Weighted R-factor) < 15.0%Accounts for data variance; ensures high-angle (high-resolution) data is accurately modeled.
Goodness-of-Fit (GoF) 0.95 – 1.05Validates that the statistical weighting scheme applied to the reflections is mathematically sound.
Residual Electron Density ± 0.5 e/ųConfirms all atoms (including hydrogens) and occluded solvent molecules have been accounted for in the asymmetric unit.

Conclusion

While PXRD and NMR are indispensable tools for bulk phase analysis and solution-state connectivity, SCXRD remains the only modality capable of providing absolute, unambiguous 3D structural validation for complex ligands like pyridine-2,5-dicarbohydrazide. By adhering to strict thermodynamic crystallization protocols and internal validation metrics, researchers can guarantee the structural integrity of their pharmaceutical intermediates and supramolecular building blocks.

References

  • [2] Coordination-Driven Face-Directed Self-Assembly of a M9L6 Hexahedral Nanocage from Octahedral Ni(II) Ions and Asymmetric Hydrazone Ligands. ACS Publications.[Link]

  • [1] Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure.[Link]

  • [3] Synthesis of some novel pyridine compounds containing bis‐1,2,4‐triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. ResearchGate.[Link]

  • [4] Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. PubMed.[Link]

  • [5] Comparative crystal structure determination of griseofulvin: Powder X-ray diffraction versus single-crystal X-ray diffraction. CORE / Chinese Science Bulletin.[Link]

  • [6] Single Crystal X-Ray Diffraction. Pulstec USA.[Link]

  • [7] X-ray single crystal and powder diffraction: possibilities and applications. Universitat de Barcelona.[Link]

Sources

Validation

Comparative Guide: Transition Metal Binding Affinities of Pyridine-2,5-Dicarbohydrazide

Introduction & Structural Causality As a Senior Application Scientist in coordination chemistry, I frequently evaluate ligand architectures for metal-organic frameworks (MOFs), heterogeneous catalysis, and metallodrug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

As a Senior Application Scientist in coordination chemistry, I frequently evaluate ligand architectures for metal-organic frameworks (MOFs), heterogeneous catalysis, and metallodrug development. Pyridine-dicarbohydrazides are highly versatile, but the positional isomerism of their carbohydrazide groups fundamentally dictates their transition metal binding affinities and resulting supramolecular geometries.

This guide objectively compares pyridine-2,5-dicarbohydrazide (2,5-PDC) against its widely utilized structural isomer, pyridine-2,6-dicarbohydrazide (2,6-PDC) . We will dissect the causality behind their divergent coordination behaviors and provide a self-validating protocol for quantifying their binding affinities.

Mechanistic Divergence: Asymmetric vs. Pincer Coordination

The fundamental difference in binding affinity between 2,5-PDC and 2,6-PDC stems from spatial geometry and steric constraints:

  • 2,6-PDC (Symmetric Pincer): The carbohydrazide moieties are positioned ortho to the pyridine nitrogen. This allows the ligand to act as a symmetric ONO pincer, wrapping around a single metal center to form 1[1]. The chelate effect drives a high binding affinity for individual divalent cations (e.g., Co²⁺, Cu²⁺, Cd²⁺).

  • 2,5-PDC (Asymmetric Tritopic): The para/meta-like positioning (2,5-substitution) physically prevents simultaneous coordination of both carbohydrazide groups to the same metal atom. Instead, 2,5-PDC acts as an asymmetric tritopic ligand featuring two distinct coordination pockets: a pentadentate bridging "A" pocket and a tridentate chelating "B" pocket. This forces a coordination-driven self-assembly, bridging multiple metal centers to form complex architectures like2[2] or3[3].

Comparative Binding Affinities & Coordination Profiles

To objectively compare performance, we must look at how these ligands interact with transition metals in solution and solid-state.

Ligand IsomerPrimary Coordination ModeFavored Transition MetalsResulting GeometryRelative Binding Affinity / StabilityKey Application
Pyridine-2,5-dicarbohydrazide Asymmetric Bridging (Tritopic)Ni(II), Zn(II)Hexahedral Nanocages, 2D COFsHigh (Cooperative multi-metal binding)Heterogeneous Catalysis, Guest Selectivity[2]
Pyridine-2,6-dicarbohydrazide Symmetric Pincer (ONO)Co(II), Cu(II), Cd(II)Mononuclear Octahedral, Square PlanarVery High (Strong single-metal chelate effect)Bioactive Metallodrugs, DNA-binding[1]
4-Bromo-pyridine-2,6-dicarbohydrazide Substituted Pincer (ONO)Cu(II), Cd(II)Distorted OctahedralModerate (Reduced basicity of pyridine N)Tunable Coordination Chemistry[4]

Self-Validating Experimental Protocol: Synthesis & Affinity Quantification

To ensure scientific integrity, any claim of binding affinity must be backed by a self-validating experimental workflow. The following protocol utilizes Isothermal Titration Calorimetry (ITC) paired with single-crystal X-ray diffraction (SCXRD) to simultaneously confirm structure and thermodynamic binding parameters for 2,5-PDC.

Phase 1: Coordination-Driven Self-Assembly

Causality: We utilize Ni(II) because its preference for octahedral geometry perfectly satisfies the pentadentate and tridentate pockets of 2,5-PDC when supplemented with an auxiliary ligand (pyrazole) to adjust Lewis basicity[2].

  • Ligand Preparation: Synthesize 2,5-PDC via the hydrazinolysis of dimethyl pyridine-2,5-dicarboxylate using hydrazine hydrate in ethanol (reflux for 6 hours). Purify via recrystallization.

  • Metalation: Dissolve 2,5-PDC (0.1 mmol) and pyrazole (0.1 mmol) in 10 mL of absolute ethanol.

  • Complexation: Slowly add a solution of Ni(ClO₄)₂·6H₂O (0.15 mmol) in ethanol dropwise under continuous stirring.

  • Crystallization: Allow the dark-green solution to stand at room temperature. The formation of [Ni₉(HL)₆(Pz)₆] hexahedral nanocages will precipitate as block crystals over 48-72 hours.

Phase 2: Thermodynamic Binding Affinity via ITC

Causality: ITC is chosen over simple UV-Vis titration because it directly measures the heat released (ΔH) upon metal-ligand binding, allowing for the simultaneous determination of the binding constant (K_a), stoichiometry (n), and entropy (ΔS). This self-validates the cooperative multi-metal binding model.

  • Preparation: Degas a 0.05 mM solution of 2,5-PDC in a buffered ethanol/water mixture (pH 7.4) and place it in the ITC cell.

  • Titration: Load the syringe with a 0.5 mM solution of Ni(II) perchlorate.

  • Execution: Perform 25 consecutive injections of 2 μL of the metal solution into the ligand cell at 298 K, with a 150-second interval between injections to allow the heat signal to return to baseline.

  • Data Analysis: Fit the integrated heat data to a sequential binding model. For 2,5-PDC, this model will validate the asymmetric nature of the A and B coordination pockets, revealing two distinct association constants (K₁ and K₂) rather than a single pincer-binding event.

Coordination Logic & Self-Assembly Pathway

The following diagram illustrates the divergent self-assembly logic dictated by the structural isomerism of the pyridine-dicarbohydrazide framework.

CoordinationLogic Ligand Pyridine Dicarbohydrazide Framework Iso25 2,5-PDC Isomer (Asymmetric Tritopic) Ligand->Iso25 para/meta substitution Iso26 2,6-PDC Isomer (Symmetric ONO) Ligand->Iso26 ortho,ortho substitution PocketA Pentadentate Bridging Pocket Iso25->PocketA Pocket A PocketB Tridentate Chelating Pocket Iso25->PocketB Pocket B Pincer Single-Metal Pincer Chelation Iso26->Pincer Simultaneous Binding NanoCage Hexahedral Nanocages (e.g., Ni9L6) PocketA->NanoCage + Ni(II) / Pyrazole COF 2D/3D Covalent Organic Frameworks PocketA->COF + Zn(II) / Linkers PocketB->NanoCage PocketB->COF Monomer Mononuclear Chelates (e.g., Co, Cu, Cd) Pincer->Monomer + M(II) Cations

Caption: Divergent coordination logic of 2,5-PDC vs. 2,6-PDC leading to distinct supramolecular architectures.

References

  • Coordination-Driven Face-Directed Self-Assembly of a M9L6 Hexahedral Nanocage from Octahedral Ni(II) Ions and Asymmetric Hydrazone Ligands. ACS Publications.[Link]

  • Coordination versatility and enhanced bioactivity of Co2+, Cu2+ and Cd2+ complexes derived from pyridyl Schiff base. PMC / NIH.[Link]

  • Rapid Crystallization and Versatile Metalation of Acetylhydrazone-Linked Covalent Organic Frameworks for Heterogenous Catalysis. Journal of the American Chemical Society.[Link]

Sources

Comparative

Validating the Biological Activity of Pyridine-2,5-Dicarbohydrazide Derivatives Against Mycobacteria: A Comparative Guide

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has severely compromised the efficacy of first-line anti-tubercular regimens. Isoniazid (INH), a cornerstone of TB therapy, relies on a pyridine-4-carbohydrazide...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has severely compromised the efficacy of first-line anti-tubercular regimens. Isoniazid (INH), a cornerstone of TB therapy, relies on a pyridine-4-carbohydrazide scaffold. However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG)[1]. Mutations in the katG gene are the primary drivers of INH resistance.

To overcome this bottleneck, drug development professionals are increasingly investigating pyridine-2,5-dicarbohydrazide derivatives —specifically 1,4-disubstituted thiosemicarbazides and 4,5-disubstituted bis-mercaptotriazoles. By providing dual substitution points at the 2 and 5 positions of the pyridine ring, these derivatives facilitate bivalent interactions within the target enzyme's active site, potentially acting as direct inhibitors that bypass the KatG activation requirement[2].

This guide objectively compares the biological performance of pyridine-2,5-dicarbohydrazide derivatives against standard anti-TB alternatives, providing the mechanistic rationale and validated experimental protocols necessary for preclinical evaluation.

Mechanistic Rationale: Bypassing KatG Dependency

The primary target for pyridine-based anti-mycobacterial agents is Enoyl-ACP reductase (InhA) , a crucial enzyme in the FAS-II pathway responsible for mycolic acid biosynthesis[3]. While INH requires KatG to form an inhibitory INH-NAD adduct, bulky pyridine-2,5-dicarbohydrazide derivatives are designed to directly occupy the InhA binding pocket through competitive inhibition.

MOA INH Isoniazid (INH) Standard Drug KatG KatG Activation (Mutation causes resistance) INH->KatG Adduct INH-NAD Adduct KatG->Adduct InhA Enoyl-ACP Reductase (InhA) Target Enzyme Adduct->InhA Inhibits NewDrug Pyridine-2,5-dicarbohydrazide Derivatives NewDrug->InhA Direct Competitive Inhibition (Bypasses KatG) Mycolic Mycolic Acid Biosynthesis Inhibition InhA->Mycolic Pathway Blocked

Direct InhA inhibition by pyridine-2,5-dicarbohydrazide derivatives vs. INH prodrug activation.

Comparative Performance Analysis

To establish the viability of pyridine-2,5-dicarbohydrazide derivatives as lead compounds, their in vitro performance must be benchmarked against first-line therapeutics. Recent studies evaluating synthesized bis-mercaptotriazoles (derived from pyridine-2,5-dicarbohydrazide via base-catalyzed intra-molecular dehydrative cyclization) demonstrate promising activity against Mycobacterium tuberculosis H37Rv[2].

Table 1: Comparative Antimycobacterial Activity and In Silico Affinity

Compound / DrugMIC vs. Mtb H37Rv (μg/mL)Cytotoxicity (CC₅₀ in μg/mL)InhA Docking Score (Glide)Mechanism of Action
Compound 5d (Bis-mercaptotriazole)12.5>100 (Vero/HepG2)-11.850 kcal/molDirect InhA Inhibition
Compound 5l (Bis-mercaptotriazole)12.5>100 (Vero/HepG2)-12.275 kcal/molDirect InhA Inhibition
Isoniazid (INH) (Standard)0.05 - 0.1>100N/A (Requires Adduct)KatG-dependent InhA Inhibition
Rifampicin (RIF) (Standard)0.1 - 0.5>100N/ARNA Polymerase Inhibition

Data synthesized from recent pharmacological evaluations[2][3].

Objective Assessment: While the raw Minimum Inhibitory Concentration (MIC) of the novel derivatives (12.5 μg/mL) is higher than that of INH (0.05 μg/mL), their value lies in their mechanism. By acting independently of KatG, these compounds provide a critical scaffold for treating INH-resistant strains. Furthermore, their high Glide energy scores (-54.937 kcal/mol) indicate highly stable thermodynamic binding within the InhA pocket[3].

Experimental Protocols for Biological Validation

To ensure trustworthiness and reproducibility, the evaluation of these derivatives requires a self-validating workflow combining in silico predictions with in vitro phenotypic screening.

Workflow Synth 1. Scaffold Synthesis (Hydrazine Hydrate + Ester) Dock 2. Molecular Docking (InhA Target) Synth->Dock InVitro 3. Anti-TB Assay (MABA on H37Rv) Dock->InVitro Tox 4. Cytotoxicity (Mammalian Cell Lines) InVitro->Tox Lead 5. SAR & Lead Optimization Tox->Lead

Standardized workflow for validating anti-mycobacterial pyridine derivatives.

Protocol A: Molecular Docking (In Silico Validation)

Before committing to extensive in vitro testing, molecular docking is utilized to validate the binding affinity of the synthesized derivatives against mycobacterial enoyl reductase (InhA).

  • Protein Preparation: Retrieve the crystal structure of M. tuberculosis InhA (e.g., PDB ID: 2NSD or 4TZK). Remove co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation: Sketch the pyridine-2,5-dicarbohydrazide derivatives. Perform energy minimization using the OPLS3e force field to generate the lowest-energy conformers.

  • Grid Generation: Define the receptor grid box centered on the NAD-binding pocket of InhA.

  • Docking Execution: Utilize Schrödinger Glide (Standard Precision) to dock the ligands.

  • Causality Check: Look for critical hydrogen bonding between the dicarbohydrazide moiety and the Tyr158 and catalytic NAD⁺ residues. Compounds lacking these interactions typically exhibit poor in vitro MICs.

Protocol B: Microplate Alamar Blue Assay (MABA)

Traditional agar proportion methods for M. tuberculosis take 3-4 weeks. The MABA protocol is the industry standard because it is a colorimetric, liquid-culture assay that yields reliable MIC data in just 7 days[1].

  • Reagents: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), Resazurin dye (Alamar Blue).

  • Step-by-Step Methodology:

    • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in 7H9 broth until the log phase (OD₆₀₀ ≈ 0.6). Dilute the culture to achieve a final working inoculum of 105 CFU/mL.

    • Compound Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the pyridine-2,5-dicarbohydrazide derivatives (ranging from 100 μg/mL down to 0.78 μg/mL).

    • Inoculation: Add 100 μL of the bacterial suspension to each well.

    • Controls (Self-Validation): Include a Growth Control (bacteria + media, no drug), a Sterility Control (media only), and a Positive Control (standard drugs like INH and RIF).

    • Incubation: Seal the plates and incubate at 37°C for 7 days in a biosafety level 3 (BSL-3) facility.

    • Indicator Addition: Add 30 μL of Resazurin solution to each well. Re-incubate for 24 hours.

    • Readout: A color shift from blue (oxidized state) to pink (reduced state) indicates bacterial viability. The MIC is defined as the lowest concentration of the derivative that prevents the color change from blue to pink.

Protocol C: Mammalian Cytotoxicity Screening

A compound is only viable if it kills mycobacteria without harming the host. Cytotoxicity is evaluated using the MTT assay on mammalian cell lines (e.g., Vero or HepG2 cells).

  • Seed Vero cells in a 96-well plate at 104 cells/well and incubate for 24 hours at 37°C in 5% CO₂.

  • Treat cells with varying concentrations of the derivatives (up to 100 μg/mL) for 48 hours.

  • Add MTT reagent; viable cells will reduce MTT to purple formazan crystals.

  • Dissolve crystals in DMSO and measure absorbance at 570 nm.

  • Analysis: Calculate the CC₅₀ (concentration causing 50% cytotoxicity). A Selectivity Index (SI = CC₅₀ / MIC) greater than 10 is generally required for a compound to be considered a safe lead.

Expert Insights: Structure-Activity Relationship (SAR)

Based on empirical testing, the biological activity of pyridine-2,5-dicarbohydrazide derivatives is highly dependent on the terminal substituents:

  • Lipophilicity: Derivatives featuring p-methoxyphenyl or halogenated aryl groups at the terminal nitrogen of the thiosemicarbazide/triazole ring exhibit enhanced mycobacterial cell wall penetration. The highly lipid-rich mycobacterial envelope naturally repels highly polar molecules.

  • Cyclization Impact: The base-catalyzed intra-molecular dehydrative cyclization of thiosemicarbazides into 4,5-disubstituted bis-mercaptotriazoles locks the molecule into a rigid conformation. This rigidity reduces the entropic penalty upon binding to InhA, which explains why the cyclized triazole derivatives (like compounds 5d and 5l) often exhibit superior MICs compared to their linear thiosemicarbazide precursors[2].

References

  • Recent Investigation on Synthetic 'Triazoles' Scaffold as Potential Pharmacological Agents: A Comprehensive Survey Source: ResearchGate URL:[Link]

  • Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents Source: ResearchGate / MDPI URL:[Link]

  • 4-Thiazolidinone Based 5-Arylidene Hybrids: Design, Synthesis, Antimicrobial Activity, and Molecular Docking Studies Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Pyridine-2,5-dicarbohydrazide proper disposal procedures

Pyridine-2,5-dicarbohydrazide: Comprehensive Operational and Disposal Protocols Pyridine-2,5-dicarbohydrazide is a critical intermediate widely utilized in the synthesis of bis-1,2,4-triazoles, thiosemicarbazides, and py...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyridine-2,5-dicarbohydrazide: Comprehensive Operational and Disposal Protocols

Pyridine-2,5-dicarbohydrazide is a critical intermediate widely utilized in the synthesis of bis-1,2,4-triazoles, thiosemicarbazides, and pyridine analogues for anti-Alzheimer's drug discovery[1][2]. Structurally, it features a central pyridine ring flanked by two highly reactive hydrazide (-CO-NH-NH₂) moieties.

While less volatile than anhydrous hydrazine, hydrazide derivatives retain potent reducing capabilities. If introduced directly into mixed organic waste streams, they can exothermically react with ambient oxidants, leading to catastrophic pressurization or thermal runaway. Therefore, proper disposal requires a systematic approach: chemical quenching of the hydrazide reactivity followed by strict logistical segregation[3][4].

Physicochemical Hazard Profile & Causality

Understanding the molecular behavior of Pyridine-2,5-dicarbohydrazide is essential for safe handling. The disposal strategy is dictated by the need to neutralize its reducing potential before it enters the general laboratory waste ecosystem.

Table 1: Physicochemical Hazard & Mitigation Strategy

Chemical FeatureAssociated HazardMechanistic MitigationRequired PPE
Hydrazide Moiety Potent reducing agent; exothermic reactivity with oxidants.Pre-disposal chemical quenching via hypochlorite oxidation.Nitrile or Chloroprene gloves[5].
Pyridine Core Suspected hepatotoxicity; environmental persistence.High-temperature EHS incineration; secondary containment.Fire-resistant lab coat.
Nitrogen Gas Evolution Pressurization and container rupture during disposal reactions.Open-air ventilated stirring for 12+ hours post-quenching.ANSI Z87.1 safety goggles & face shield[5].

Pre-Disposal: Chemical Quenching Protocol (Liquid Waste)

To ensure laboratory safety, liquid waste containing Pyridine-2,5-dicarbohydrazide must be chemically neutralized before being transferred to standard hazardous waste carboys. The standard mechanism involves oxidizing the hydrazide groups to their corresponding carboxylic acids (pyridine-2,5-dicarboxylic acid) and nitrogen gas (N₂) using a weak hypochlorite solution[3][4].

Table 2: Self-Validating Quenching Methodology

StepOperational ActionCausality & Scientific Rationale
1. Dilution Dilute waste solution to <5% concentration using water or a miscible solvent.Reduces the kinetic rate of oxidation, preventing thermal runaway and solvent boiling.
2. Oxidation Slowly add an equal volume of 5% aqueous sodium hypochlorite (NaOCl) dropwise.Cleaves the hydrazide N-N bond, converting the reactive moiety into inert carboxylic acid and N₂ gas[3].
3. Venting Stir continuously in a chemical fume hood for 12–24 hours. Do not cap. Allows evolved N₂ gas to escape safely, eliminating the risk of a pressure-induced container explosion.
4. Validation Spot-test the solution using starch-iodide indicator paper.A blue/black color indicates residual hypochlorite, validating that 100% of the hydrazide has been successfully destroyed.

Logistical Disposal & Segregation Plan

Once the chemical threat is neutralized, or when dealing with unreacted solid waste, strict Environmental Health & Safety (EHS) logistics must be followed to ensure compliance and prevent downstream contamination.

G A Pyridine-2,5-dicarbohydrazide Waste Stream B Solid Waste (Powder/Residue) A->B C Liquid Waste (Aqueous/Organic) A->C D Double-Bag in Transparent Plastic B->D E Chemical Quenching (5% NaOCl Oxidation) C->E I EHS Hazardous Waste Incineration D->I F Ventilated Stirring (N2 Gas Evolution) E->F Exothermic G Starch-Iodide Verification F->G H Transfer to HDPE Secondary Containment G->H Excess Oxidant Confirmed H->I

Workflow for the segregation, chemical quenching, and logistical disposal of Pyridine-2,5-dicarbohydrazide.

  • Solid Waste Handling: Unreacted Pyridine-2,5-dicarbohydrazide powder, contaminated weighing paper, or exposed PPE must be double-bagged in sealable, transparent plastic bags[6].

  • Liquid Waste Storage: Transfer the quenched, degassed solution to a High-Density Polyethylene (HDPE) container. Do not use metal containers, as residual hypochlorite or degradation products may cause corrosion.

  • Labeling & Containment: Label the container clearly as "Hazardous Waste - Toxic/Reducing" prior to adding the first drop of waste[6]. Store all containers in secondary containment trays, strictly isolated from acids and heavy metals[5][6].

Emergency Spill Response

Treat all unquenched spills of Pyridine-2,5-dicarbohydrazide as major hazardous incidents.

  • Isolate & Assess: Evacuate non-essential personnel. Ensure you are wearing minimum PPE: tightly fitting safety goggles, face shield, fire-resistant lab coat, and chloroprene gloves[5].

  • Solid Spills: Do not use water on concentrated solid spills, as this can mobilize the contaminant. Sweep the solid material into a plastic waste container using non-sparking, anti-static tools[5][6].

  • Liquid Spills: Dike the area to prevent the product from entering drains. Apply a 5% calcium hypochlorite solution directly to the spill to neutralize the hydrazide in situ before absorbing it with inert spill pads[3][6].

  • Reporting: Bag the collected material, label it as hazardous waste, and immediately submit a pick-up request to your institution's EHS department[6].

References

  • Arxada. "Performance Chemicals Hydrazine." Arxada Safety Guidelines. 3

  • Benchchem. "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate." Benchchem Technical Support. 4

  • University of Notre Dame. "Hydrazine - Risk Management and Safety." ND.edu. 6

  • UC Santa Barbara. "Hydrazine Chemical Hygiene Plan." UCSB.edu. 5

  • Bulut et al. "Synthesis of some novel pyridine compounds containing bis‐1,2,4‐triazole/thiosemicarbazide moiety and investigation of their antioxidant properties..." ResearchGate. 1

  • ResearchGate. "Pyridines in Alzheimer's disease therapy: Recent trends and advancements." ResearchGate.2

Sources

Handling

Personal protective equipment for handling Pyridine-2,5-dicarbohydrazide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanisms. When handling specialized intermediates like Pyridine-2,5-dicarboh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanisms. When handling specialized intermediates like Pyridine-2,5-dicarbohydrazide (CAS: 6011-55-8) , understanding the molecular behavior of the compound is the foundation of effective risk mitigation.

Pyridine-2,5-dicarbohydrazide is a critical building block utilized in the synthesis of bis-1,2,4-triazoles and thiosemicarbazides, which are extensively researched for their acetylcholinesterase (AChE) inhibitory, antiviral, and anti-infective properties . However, the very functional groups that make this compound synthetically valuable—the lipophilic pyridine core and the highly nucleophilic hydrazide moieties—also dictate its hazard profile.

Here is the comprehensive, mechanistically grounded guide to the personal protective equipment (PPE), operational workflows, and disposal protocols required for handling Pyridine-2,5-dicarbohydrazide safely.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first analyze the chemical structure:

  • Hydrazide Reactivity: Hydrazides contain highly nucleophilic nitrogen atoms that readily react with electrophiles. In a biological context, this can lead to the covalent modification of proteins, making hydrazide derivatives known skin sensitizers and potential respiratory tract irritants.

  • Pyridine Core: The lipophilic nature of the pyridine ring enhances the compound's ability to permeate lipid bilayers, including the stratum corneum of the skin. Furthermore, pyridine derivatives are environmentally persistent and can exhibit systemic toxicity if absorbed.

Because Pyridine-2,5-dicarbohydrazide is typically handled as a fine, crystalline powder, the primary vectors of exposure are inhalation of aerosolized dust and dermal absorption .

Quantitative Data & PPE Matrix

All safety parameters and required protective equipment have been summarized below. The selection of PPE is directly correlated to the chemical's physical properties and OSHA hazard communication standards .

Table 1: Physical Parameters & Operational Thresholds

ParameterQuantitative Value / Specification
CAS Registry Number 6011-55-8
Molecular Weight 195.18 g/mol
OSHA PEL (Pyridine base analog) 5 ppm (15 mg/m³) TWA
Fume Hood Face Velocity 80 – 100 feet per minute (fpm)
Minimum Glove Thickness ≥ 8 mil (0.2 mm) Nitrile

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic Justification & Causality
Hand Protection Double-layered Nitrile gloves (≥ 8 mil thickness).The lipophilic pyridine ring can permeate standard thin (4 mil) nitrile over time. Double gloving prevents breakthrough, while the outer glove can be easily discarded if contaminated by the sensitizing hydrazide powder.
Eye/Face Protection ANSI Z87.1 compliant safety goggles (unvented).Prevents micro-dust aerosolization from contacting the ocular mucosa during weighing, and protects against solvent splashing during the solubilization phase.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Required only if handling outside of a certified fume hood or during a spill. Hydrazide powders can cause severe respiratory sensitization upon inhalation.
Body Protection Flame-resistant (FR) lab coat with fitted knit cuffs.Prevents the accumulation of static-prone powders on clothing. Fitted cuffs prevent the wrists from being exposed between the glove and the sleeve.

Operational Workflow & Handling Protocol

Every protocol in a high-functioning laboratory must be a self-validating system —meaning the procedure inherently contains checks that confirm its success before you proceed to the next step.

Step-by-Step Methodology:
  • Pre-Operation Verification (Self-Validation): Before opening the chemical container, tape a delicate tissue (e.g., a Kimwipe) to the bottom of the fume hood sash. If the tissue is pulled steadily inward, the face velocity is sufficient (80-100 fpm).

  • Glove Integrity Check (Self-Validation): Manually inflate your outer nitrile gloves and trap the air by twisting the cuff. Listen or feel for leaks. Only don the gloves once integrity is confirmed.

  • Anti-Static Weighing: Pyridine-2,5-dicarbohydrazide is a fine powder; static charge can cause violent aerosolization. Wipe the exterior of the chemical bottle and the balance draft shield with a static-dissipative cloth. Use a grounded, anti-static weigh boat.

  • Transfer and Solubilization: Transfer the pre-weighed solid into a round-bottom flask inside the hood. Do not pour solvents directly onto the dry powder from a height, as this ejects dust. Instead, gently wash the powder down the sides of the flask using a pipette.

  • Reaction Execution: If synthesizing bis-1,2,4-triazoles via reflux with isothiocyanates, equip the flask with a reflux condenser and flush the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the hydrazide at elevated temperatures.

G N1 1. Fume Hood & PPE Setup Verify airflow & don double gloves N2 2. Weighing & Transfer Use anti-static tools & closed vessels N1->N2 N3 3. Chemical Reaction Inert atmosphere, controlled heating N2->N3 N4 4. Decontamination Wet-wipe surfaces, avoid dry sweeping N3->N4 N5 5. Waste Segregation Dispose as RCRA hazardous waste N4->N5

Workflow for handling and disposing of Pyridine-2,5-dicarbohydrazide.

Spill Response & Environmental Disposal Plan

Pyridine derivatives are notoriously persistent in the environment and can resist standard biological degradation in municipal wastewater systems. They must be handled strictly under EPA Resource Conservation and Recovery Act (RCRA) guidelines .

Spill Response Protocol:
  • Do NOT dry sweep. Sweeping mechanicalizes the powder, launching hydrazide particulates into the breathing zone.

  • Wet-Wipe Method: Cover the spilled powder with absorbent pads. Gently pour a compatible solvent (e.g., a dilute ethanol/water mixture) over the pads to dissolve and trap the powder.

  • Decontamination Validation (Self-Validation): After wiping the area, perform a secondary wipe using a dark-colored cloth. If no white residue is visible on the dark cloth, the macroscopic decontamination is successful.

Disposal Plan:
  • Aqueous Waste: Never flush Pyridine-2,5-dicarbohydrazide or its reaction byproducts down the sink. Collect all aqueous washings in a dedicated, clearly labeled "Hazardous Aqueous Waste - Contains Pyridine Derivatives" carboy.

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a sealed poly-bag, which is then deposited into a rigid, RCRA-compliant solid hazardous waste drum.

  • Final Destruction: Ensure your waste management contractor routes this specific waste stream for high-temperature incineration , as this is the only reliable method to cleave the pyridine ring and prevent aquatic toxicity.

References

[1] Aly, A. A., Hassan, A. A., Makhlouf, M. M., & Bräse, S. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3036. National Institutes of Health (PMC). Available at:[Link][1]

[2] Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hazard Communication (29 CFR 1910.1200). United States Department of Labor. Available at:[Link][2]

[3] U.S. Environmental Protection Agency (EPA). Hazardous Waste Management (RCRA). United States Environmental Protection Agency. Available at: [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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